Ac-Glu(OtBu)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCCLKESWGSNI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427141 | |
| Record name | Ac-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84192-88-1 | |
| Record name | Ac-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-L-glutamic acid 5-tert-butyl ester (Ac-Glu(OtBu)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-glutamic acid 5-tert-butyl ester, commonly abbreviated as Ac-Glu(OtBu)-OH, is a protected amino acid derivative crucial in the field of peptide chemistry. Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxylic acid, makes it a valuable building block in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to researchers in drug development and chemical biology.
Chemical Properties
This compound is a white to off-white solid, and its fundamental chemical and physical properties are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₉NO₅ | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| CAS Number | 84192-88-1 | [1][2] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 80-95 °C (for the related Fmoc-D-Glu(OtBu)-OH) | [3] |
| Solubility | Sparingly soluble in water; practically insoluble in ethanol or ether. | [4] |
| Storage | 2-8°C | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. Below are the expected spectroscopic signatures based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the acetyl group, the protons on the glutamic acid backbone, and the tert-butyl group. Based on data for N-acetyl-L-glutamic acid, characteristic shifts would be observed for the acetyl methyl protons, the alpha-proton, and the beta- and gamma-protons of the glutamic acid side chain.[5] The large singlet for the nine equivalent protons of the tert-butyl group would be a prominent feature.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the acetyl group, the carboxylic acid, and the tert-butyl ester. Signals for the alpha-carbon, the side-chain carbons of glutamic acid, and the quaternary and methyl carbons of the tert-butyl group would also be present.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
O-H stretch: A broad band characteristic of the carboxylic acid.
-
N-H stretch: Associated with the amide group.
-
C=O stretch: Multiple strong absorptions corresponding to the carboxylic acid, amide, and ester carbonyl groups.
-
C-H stretch: For the alkyl groups.
-
C-O stretch: For the ester and carboxylic acid groups.[7][8]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves two main steps: the selective protection of the side-chain carboxylic acid of L-glutamic acid as a tert-butyl ester, followed by the acetylation of the α-amino group.
Step 1: Synthesis of H-Glu(OtBu)-OH (L-Glutamic acid 5-tert-butyl ester)
This step is crucial for selectively protecting the side-chain. A common method involves the reaction of L-glutamic acid with a tert-butylating agent under acidic conditions.
-
Materials: L-glutamic acid, tert-butyl acetate, perchloric acid.
-
Procedure: L-glutamic acid is reacted with an excess of tert-butyl acetate in the presence of a catalytic amount of perchloric acid. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified.[9]
Step 2: N-acetylation of H-Glu(OtBu)-OH
The free α-amino group of H-Glu(OtBu)-OH is then acetylated.
-
Materials: H-Glu(OtBu)-OH, acetic anhydride, a suitable base (e.g., sodium bicarbonate or triethylamine), and an appropriate solvent (e.g., a mixture of water and a miscible organic solvent).
-
Procedure: H-Glu(OtBu)-OH is dissolved in an aqueous basic solution. Acetic anhydride is added portion-wise while maintaining a basic pH. The reaction is stirred until the starting material is consumed (monitored by TLC). The product, this compound, is then isolated by acidification of the reaction mixture, followed by extraction and purification.
Caption: SPPS with this compound.
Conclusion
This compound is a key reagent for the synthesis of peptides containing an N-acetylated glutamic acid residue. Its chemical properties, particularly the orthogonal protection scheme, allow for its efficient incorporation into peptide chains via solid-phase peptide synthesis. The experimental protocols and data provided in this guide are intended to support researchers in the successful application of this valuable building block in their synthetic endeavors, ultimately contributing to advancements in drug discovery and development.
References
- 1. N-Acetyl-L-glutamic acid 5-tert-butyl ester; this compound; (S)-2-Acetamido-5-tert-butoxy-5-oxopentanoic acid | Chemrio [chemrio.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. N-Acetyl-L-glutamic acid(1188-37-0) 1H NMR [m.chemicalbook.com]
- 6. N-Acetyl-L-glutamic acid(1188-37-0) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to N-Acetyl-L-glutamic acid 5-tert-butyl ester: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-L-glutamic acid 5-tert-butyl ester (Ac-Glu(OtBu)-OH), a key building block in peptide synthesis and drug discovery. This document details its chemical structure, molecular properties, and provides proposed experimental protocols for its synthesis and characterization.
Core Molecular Information
N-Acetyl-L-glutamic acid 5-tert-butyl ester is a derivative of the amino acid glutamic acid, where the amino group is protected by an acetyl group and the side-chain carboxylic acid is protected as a tert-butyl ester. This strategic protection allows for selective reactions at the alpha-carboxylic acid group, making it a valuable reagent in the synthesis of complex peptides and other organic molecules.
Structural and Physical Properties
The chemical structure and key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-acetamido-5-(tert-butoxy)-5-oxopentanoic acid |
| Synonyms | Ac-L-Glu(OtBu)-OH, N-Acetyl-L-glutamic acid γ-tert-butyl ester |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 84192-88-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
Proposed Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from L-glutamic acid: 1) selective esterification of the side-chain carboxylic acid and 2) acetylation of the alpha-amino group.
Step 1: Synthesis of L-Glutamic acid 5-tert-butyl ester (H-Glu(OtBu)-OH)
This step involves the selective protection of the γ-carboxylic acid of L-glutamic acid as a tert-butyl ester.
-
Materials: L-Glutamic acid, Dioxane, Sulfuric acid, Isobutylene.
-
Procedure:
-
Suspend L-Glutamic acid in dioxane in a pressure-resistant vessel.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture and introduce a controlled amount of isobutylene gas.
-
Seal the vessel and stir the reaction at room temperature for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the excess isobutylene.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-Glu(OtBu)-OH.
-
Purify the product by column chromatography on silica gel.
-
Step 2: N-Acetylation of L-Glutamic acid 5-tert-butyl ester
This step involves the acetylation of the free amino group of H-Glu(OtBu)-OH.
-
Materials: H-Glu(OtBu)-OH, Acetic anhydride, a suitable base (e.g., triethylamine or sodium bicarbonate), Dichloromethane (DCM).
-
Procedure:
-
Dissolve H-Glu(OtBu)-OH in anhydrous DCM.
-
Add a slight excess of a base (e.g., triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, multiplets for the glutamic acid backbone protons, and a singlet for the tert-butyl protons.
-
¹³C NMR: Expected signals would include peaks for the carbonyl carbons of the acetyl, alpha-carboxyl, and tert-butyl ester groups, as well as the aliphatic carbons of the glutamic acid backbone and the tert-butyl group.
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of the compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to Ac-Glu(OtBu)-OH for Researchers and Drug Development Professionals
Abstract
N-acetyl-L-glutamic acid γ-tert-butyl ester, commonly abbreviated as Ac-Glu(OtBu)-OH, is a crucial derivative of L-glutamic acid utilized extensively in biochemical research and pharmaceutical development.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its pivotal role as a building block in modern peptide synthesis. Detailed experimental protocols for its application and diagrams illustrating its structure and workflow are included to support researchers in their synthetic endeavors.
Chemical Identity and Properties
This compound is a synthetically modified amino acid. The N-terminal is protected by an acetyl group (Ac), and the side-chain carboxylic acid is protected by a tert-butyl ester (OtBu). This strategic protection is essential for its application in peptide synthesis.[2][3]
Identifiers and Synonyms
The compound is identified by the CAS number 84192-88-1.[4][5][6][7][8] Due to its widespread use, it is known by several synonyms.
| Identifier Type | Value |
| CAS Number | 84192-88-1[4][5][6][7][8] |
| IUPAC Name | (2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[7] |
| Molecular Formula | C₁₁H₁₉NO₅[4] |
| Molecular Weight | 245.27 g/mol [4] |
| Common Synonyms | (2S)-2-(acetylamino)-5-tert-butoxy-5-oxopentanoic acid[4][5], N-Acetyl-L-glutamic acid 5-tert-butyl ester[6][7], Acetyl-L-glutamic acid γ-tert-butyl ester[1][6], Ac-L-Glu(OtBu)-OH[1][7] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Appearance | White solid/powder[1][5] |
| Purity | ≥98%[4][5] |
| Storage Conditions | 2-8°C, sealed in a dry environment[5] |
| Solubility | Sparingly soluble in water; practically insoluble in ethanol or ether.[9] |
| Topological Polar Surface Area (TPSA) | 92.7 Ų[4] |
| LogP | 0.6976[4] |
Role in Peptide Synthesis
This compound is a valuable building block, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[10] The protecting groups serve distinct, critical functions.
-
N-α-Acetyl Group (Ac): The acetyl group at the N-terminus provides a permanent block, preventing further elongation of the peptide chain from this position. This is useful for creating N-terminally acetylated peptides, which often exhibit increased stability and biological activity.
-
γ-tert-Butyl Ester (OtBu): The tert-butyl group protects the side-chain carboxylic acid of the glutamic acid residue.[2] This prevents the side chain from participating in unwanted reactions during the peptide coupling steps.[2] The OtBu group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the resin.[3][10] This orthogonality is a cornerstone of the Fmoc/tBu synthetic strategy.[10]
Caption: Structure of this compound with functional groups highlighted.
Experimental Protocols
The following sections provide a generalized methodology for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Incorporation into a Peptide Chain
This protocol outlines the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Solvent (e.g., DMF or NMP)
-
Washing solvents (e.g., DMF, DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.) and coupling reagents (e.g., HBTU/HOBt, 3-5 eq.) in DMF. Add the base (e.g., DIPEA, 6-10 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of the tert-butyl side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: Scavengers like TIS and water are crucial to prevent side reactions from reactive cations generated during cleavage).[10]
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Place the dried peptide-resin in a reaction vessel and add the cleavage cocktail.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifugation: Pellet the precipitated peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Experimental workflow for using this compound in peptide synthesis.
Applications in Research and Drug Development
This compound is an essential reagent for the synthesis of peptide-based therapeutics and research tools.[1] Its use ensures that the glutamic acid side chain remains inert during peptide assembly, preventing the formation of impurities and ensuring the integrity of the final product.[3] This is particularly critical in the pharmaceutical industry, where the purity and safety of active pharmaceutical ingredients (APIs) are paramount.[3] The resulting N-acetylated peptides containing glutamic acid are investigated for a variety of therapeutic applications, including those targeting neurological disorders.[1]
Conclusion
This compound is a well-characterized and indispensable amino acid derivative for scientists and researchers in the field of peptide chemistry. Its unique combination of N-terminal and side-chain protecting groups allows for precise control during solid-phase peptide synthesis. A thorough understanding of its properties and the experimental protocols for its use, as detailed in this guide, is fundamental to the successful synthesis of complex and high-purity peptides for research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. achemtek.com [achemtek.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. benchchem.com [benchchem.com]
The Gatekeeper of Peptide Synthesis: A Technical Guide to the Role of the Acetyl Group in Ac-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the integrity of the final product hinges on the strategic use of protecting groups. Among the arsenal of available building blocks, N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) stands out as a critical component for introducing glutamic acid residues while ensuring sequence fidelity and stability. This technical guide provides an in-depth exploration of the dual roles of the acetyl and tert-butyl groups in this reagent, offering a comprehensive resource for researchers in peptide chemistry and drug development.
The Dual-Protection Strategy of this compound
The utility of this compound in peptide synthesis stems from a meticulously designed dual-protection strategy. Both the N-terminal α-amino group and the C-terminal γ-carboxyl group of the glutamic acid side chain are masked to prevent unwanted side reactions during the stepwise assembly of the peptide chain.
The N-Terminal Acetyl (Ac) Group: A Permanent Cap
The acetyl group at the N-terminus serves as a permanent "cap," blocking the α-amino group of the glutamic acid. This modification is crucial for several reasons:
-
Mimicking Native Proteins: A vast number of eukaryotic proteins are naturally N-terminally acetylated.[1] Incorporating an acetyl group allows for the synthesis of peptides that more closely resemble their native counterparts, which can be critical for biological activity and recognition.[1]
-
Enhancing Stability: The acetylation of the N-terminus removes the positive charge of the free amine, rendering the peptide neutral at that end. This modification significantly increases the peptide's resistance to degradation by exopeptidases, such as aminopeptidases, thereby extending its biological half-life.[1][2][3]
-
Preventing Unwanted Reactions: By capping the N-terminus, the acetyl group prevents this reactive site from participating in undesired side reactions during subsequent coupling steps of the peptide synthesis.
The γ-Carboxyl tert-Butyl (OtBu) Ester: A Temporary Shield
The side chain of glutamic acid contains a reactive carboxylic acid group. To prevent this group from interfering with the formation of the peptide backbone, it is protected with a tert-butyl ester. The key features of the OtBu protecting group are:
-
Orthogonality: In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the OtBu group is stable under the basic conditions required for the removal of the temporary N-terminal Fmoc group (typically with piperidine).[4]
-
Acid Lability: The OtBu ester is readily and cleanly cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support and global deprotection.[5][6] This allows for the selective removal of the side-chain protection at the end of the synthesis.
-
Prevention of Side Reactions: The bulky tert-butyl group effectively shields the γ-carboxyl group, preventing it from forming undesired branches or participating in other side reactions during peptide chain elongation.
Quantitative Data on Protection and Deprotection
The effectiveness of a protecting group strategy is ultimately determined by its quantitative performance in terms of stability and cleavage efficiency.
Enhanced Stability with N-Terminal Acetylation
N-terminal acetylation has been demonstrated to significantly improve the stability of peptides against enzymatic degradation.
| Peptide | Modification | Half-life in Human Serum | Reference |
| Lfc (RRWQWR-NH2) | None | 0.5 hours | [3] |
| Ac-Lfc (Ac-RRWQWR-NH2) | N-terminal Acetylation | 1.5 hours | [3] |
| Anionic Peptides (various) | None | Significant degradation within 6 hours | [7] |
| Ac-Anionic Peptides (various) | N-terminal Acetylation | Significantly increased stability over 72 hours | [7][8] |
Efficiency of tert-Butyl Ester Deprotection
The removal of the OtBu group is a critical final step. The efficiency of this deprotection is dependent on the cleavage cocktail used.
| Protecting Group | Cleavage Cocktail | Time | Temperature | Deprotection Yield | Reference |
| Glu(OtBu) | 25-50% TFA in DCM | 1-2 hours | Room Temperature | >90% | [5] |
| Glu(OtBu) | 0.1 N HCl in HFIP | 4 hours | Room Temperature | Quantitative | [6] |
| General tBu groups | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 hours | Room Temperature | Complete | [9] |
Note: TIS (Triisopropylsilane) and water are common scavengers used to prevent side reactions from the cleaved protecting groups.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
General SPPS Workflow
The synthesis of a peptide using this compound follows the standard Fmoc-SPPS cycle. As this compound is often the N-terminal residue, it is typically the last amino acid to be coupled.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for N-Terminal Acetylation (On-Resin)
If the N-terminal amino acid is not already acetylated, this modification can be performed on the resin-bound peptide after the final Fmoc deprotection.
-
Resin Preparation: Following the final coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x resin volume).
-
Acetylation Cocktail Preparation: Prepare a solution of 10% acetic anhydride in DMF. For a 0.10 mmol synthesis scale, this can be prepared by mixing the appropriate volumes of acetic anhydride and DMF.[10]
-
Acetylation Reaction: Add the acetylation cocktail to the resin and agitate at room temperature for 30 minutes.
-
Washing: Drain the acetylation solution and wash the resin thoroughly with DMF (3 x resin volume) followed by dichloromethane (DCM) (3 x resin volume).
-
Drying: Dry the resin under vacuum.
Protocol for Cleavage and Final Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting groups.
-
Resin Preparation: Place the dry, acetylated peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Deprotection
The final cleavage and deprotection step involves a series of chemical reactions that liberate the final peptide.
Caption: Logical flow of the final cleavage and deprotection step.
Conclusion
The strategic design of this compound, with its permanent N-terminal acetyl cap and its acid-labile tert-butyl side-chain protection, makes it an invaluable tool in modern peptide synthesis. The acetyl group enhances the stability and biological relevance of the synthetic peptide, while the tert-butyl group ensures the fidelity of the peptide chain elongation process. A thorough understanding of the roles of these protecting groups, coupled with optimized experimental protocols, is essential for the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications.
References
- 1. lifetein.com [lifetein.com]
- 2. cem.de [cem.de]
- 3. interanalyt.ru [interanalyt.ru]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Navigating the Solubility Landscape of Ac-Glu(OtBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH), a critical parameter for its application in peptide synthesis, drug development, and various biochemical assays. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and furnishes detailed experimental protocols for its empirical determination.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both polar (carboxylic acid and amide) and non-polar (tert-butyl ester and acetyl group) functionalities, resulting in a nuanced solubility profile across a range of organic solvents. The tert-butyl ester group, in particular, enhances its lipophilicity and stability, making it a valuable building block in synthetic chemistry.
Qualitative Solubility Profile of this compound
Based on available supplier information, this compound is generally soluble in several common organic solvents. This qualitative data is summarized in the table below. It is important to note that "soluble" is a general descriptor and the actual concentration can vary significantly. For obtaining a higher solubility, warming the mixture to 37°C and brief ultrasonication can be beneficial.[1]
| Solvent Class | Solvent Name | Qualitative Solubility |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[1][2] |
| Chloroform | Soluble[1][2] | |
| Esters | Ethyl Acetate (EtOAc) | Soluble[1][2] |
| Amides | Dimethylformamide (DMF) | Expected to be soluble |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble[1][2] |
| Ketones | Acetone | Soluble[1][2] |
| Alcohols | Methanol, Ethanol | Expected to be soluble |
| Ethers | Tetrahydrofuran (THF) | Expected to be soluble |
| Nitriles | Acetonitrile (ACN) | Expected to be soluble |
Note: "Expected to be soluble" is based on the general solubility of protected amino acids and the polarity of the solvents.
For a structurally related compound, N-(9-Fluorenylmethoxycarbonyl)glutamic acid α-tert-butyl ester (Fmoc-Glu(OtBu)-OH), a quantitative solubility in DMSO has been reported as 100 mg/mL, which may serve as a useful, albeit approximate, reference point.[3]
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility values, experimental determination is essential. The following are two standard methodologies for this purpose.
Gravimetric Method
This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Isolation of the Saturated Solution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Quantification:
-
Transfer a precise volume of the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Calculation:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of the aliquot in mL)
-
HPLC-Based Method
This method offers higher precision and is particularly useful for compounds that are difficult to handle gravimetrically or when only small amounts of material are available.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical column appropriate for the compound
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1).
-
-
Separation and Filtration:
-
Follow the same procedure as in the gravimetric method (Steps 2 and 3).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject these standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Solubility (mg/mL) = Concentration of the diluted sample (mg/mL) x Dilution Factor
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
The Gatekeeper of Glutamate: A Technical Guide to the Stability and Storage of Ac-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-glutamic acid γ-tert-butyl ester, commonly referred to as Ac-Glu(OtBu)-OH, is a pivotal building block in peptide synthesis and drug discovery. Its utility is intrinsically linked to the stability of the tert-butyl (OtBu) ester protecting group, which masks the side-chain carboxyl functionality of glutamic acid. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways and recommended storage conditions. This document also outlines detailed experimental protocols for assessing the stability of this compound, providing researchers and drug development professionals with the necessary tools to ensure its integrity throughout its lifecycle.
Introduction
This compound is a derivative of L-glutamic acid where the α-amino group is acetylated and the γ-carboxyl group is protected as a tert-butyl ester. This strategic protection allows for the selective manipulation of the α-carboxyl group in peptide synthesis and other organic transformations. The robustness of the OtBu group under various reaction conditions, coupled with its facile removal under specific acidic conditions, makes it an invaluable tool. However, understanding the inherent stability of this compound and the conditions that can lead to its degradation is critical for its effective use and for ensuring the quality and purity of the final products. This guide aims to provide a thorough understanding of these aspects.
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of the tert-butyl ester bond and the potential for intramolecular reactions involving the glutamic acid backbone. While generally stable, the molecule is susceptible to degradation under certain conditions.
General Stability
The tert-butyl ester of this compound is known to be stable under a wide range of nucleophilic and basic conditions, which is a key advantage in multi-step synthesis. However, it is sensitive to acidic conditions. The N-acetyl group is generally stable and does not participate in major degradation pathways under typical storage and handling conditions.
Impact of pH
The stability of this compound is significantly influenced by pH. In acidic solutions, the tert-butyl ester is prone to hydrolysis. Conversely, while the ester is relatively stable under basic conditions, prolonged exposure to strong bases can lead to other degradation pathways.
Thermal and Photostability
While specific studies on the thermal and photostability of this compound are not extensively available in the public domain, it is recommended to store the compound protected from light and at controlled temperatures to minimize the risk of degradation.
Degradation Pathways
There are two primary degradation pathways for this compound: acid-catalyzed hydrolysis of the tert-butyl ester and intramolecular cyclization to form pyroglutamate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the tert-butyl ester undergoes cleavage to yield N-acetyl-glutamic acid and isobutylene. This reaction proceeds via a unimolecular AAL1 mechanism, which involves the formation of a stable tertiary carbocation.
Pyroglutamate Formation
Intramolecular cyclization of the N-terminal glutamic acid moiety can lead to the formation of N-acetyl-pyroglutamic acid. This non-enzymatic reaction is known to occur in peptides and proteins and is influenced by both pH and temperature, with accelerated rates observed at both acidic and basic pH.
A Technical Guide to the Purity Specifications of Ac-Glu(OtBu)-OH for Researchers and Drug Development Professionals
Introduction
N-acetyl-L-glutamic acid γ-tert-butyl ester, commonly referred to as Ac-Glu(OtBu)-OH, is a critical building block in peptide synthesis and various other applications within pharmaceutical research and development. The purity and characterization of this raw material are paramount to ensure the successful synthesis of target molecules, affecting yield, impurity profiles, and ultimately, the safety and efficacy of the final product. This technical guide provides an in-depth overview of the typical purity specifications, analytical methodologies, and quality control workflow for this compound.
Physicochemical Properties
This compound is a white to off-white solid or powder.[1] It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
| Property | Value |
| CAS Number | 84192-88-1 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
Purity Specifications
The following table summarizes the typical purity specifications for high-quality this compound suitable for research and drug development purposes. These specifications are based on common industry standards for protected amino acids.
| Parameter | Specification | Test Method |
| Appearance | White to off-white solid or powder | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (HPLC) | ≥ 98.0% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Optical Rotation | Specific range (lot-dependent) | Polarimetry |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or colorimetric methods |
| Assay | 98.0% - 102.0% | Titration or HPLC |
Experimental Protocols
Detailed methodologies for the key analytical tests are outlined below. These protocols are general and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any impurities. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
¹H Nuclear Magnetic Resonance (NMR) for Identity Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum using standard parameters. The resulting spectrum should be consistent with the known chemical shifts and coupling constants for this compound.
Karl Fischer Titration for Water Content
This method is employed for the quantitative determination of water content.
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., CombiTitrant, CombiSolvent).
-
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel. For amino acids that are poorly soluble in methanol, a solubilizer or a KF oven may be used.[2]
-
Procedure: The titration is performed according to the instrument manufacturer's instructions. The instrument automatically calculates the water content.
Gas Chromatography (GC) for Residual Solvents
GC is used to identify and quantify residual solvents from the manufacturing process, ensuring they are below the limits specified in the United States Pharmacopeia (USP) general chapter <467>.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A column suitable for residual solvent analysis (e.g., G43).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: ~140°C
-
Detector: ~250°C
-
Oven: A temperature gradient program is used to separate the solvents (e.g., 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min).
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide).
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits.
-
Analysis: The sample and standard solutions are analyzed by headspace GC, and the amounts of residual solvents in the sample are determined by comparing the peak areas to those of the standard.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Quality Control Workflow for this compound
Caption: Quality control workflow for this compound.
References
A Technical Guide to Ac-Glu(OtBu)-OH and H-Glu(OtBu)-OH: Core Differences and Applications in Research
For Immediate Release
A Comprehensive Technical Examination of N-α-Acetyl-L-glutamic acid γ-tert-butyl ester and L-Glutamic acid γ-tert-butyl ester for Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a detailed analysis of two critical protected amino acid derivatives, Ac-Glu(OtBu)-OH and H-Glu(OtBu)-OH. It elucidates their fundamental chemical differences, explores their primary applications in peptide synthesis and other research areas, and furnishes detailed experimental protocols for their use.
Core Structural and Physicochemical Differences
The primary distinction between this compound and H-Glu(OtBu)-OH lies in the protecting group attached to the alpha-amino (Nα) terminus of the L-glutamic acid core structure. In this compound, an acetyl group (Ac) caps the Nα-terminus, rendering it unavailable for further peptide bond formation in a directional manner. Conversely, H-Glu(OtBu)-OH possesses a free amino group (H), making it a reactive building block for peptide chain elongation. Both molecules share the tert-butyl (OtBu) ester protecting group on the gamma-carboxyl (γ-COOH) side chain of the glutamic acid residue. This OtBu group is crucial for preventing the side chain from participating in unwanted reactions during peptide synthesis.[1][2]
The presence or absence of the Nα-acetyl group fundamentally dictates the application of these two molecules. H-Glu(OtBu)-OH is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3] The free Nα-amino group allows for its sequential coupling to a growing peptide chain. The this compound, with its blocked N-terminus, is typically used to introduce an N-terminally acetylated glutamic acid residue at the beginning of a peptide sequence or in fragment condensation strategies.
A summary of their key physicochemical properties is presented below:
| Property | This compound | H-Glu(OtBu)-OH |
| Synonyms | N-Acetyl-L-glutamic acid γ-tert-butyl ester, (S)-2-acetamido-5-tert-butoxy-5-oxopentanoic acid | L-Glutamic acid 5-tert-butyl ester, (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid |
| CAS Number | 84192-88-1[3][4][5] | 2419-56-9[6] |
| Molecular Formula | C₁₁H₁₉NO₅[4][5] | C₉H₁₇NO₄[7] |
| Molecular Weight | 245.28 g/mol [3] | 203.24 g/mol |
| Melting Point | Not explicitly reported in reviewed literature | 182 °C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[2][8] | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[6] |
Applications in Peptide Synthesis and Beyond
The strategic use of protecting groups is fundamental to successful peptide synthesis.[1] The OtBu group on the side chain of both molecules is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3]
H-Glu(OtBu)-OH is a versatile building block for introducing glutamic acid residues into peptides via Fmoc-SPPS. Its free amino group allows for efficient coupling to the growing peptide chain.[3] It is a crucial component in the synthesis of various therapeutic peptides and research compounds.
This compound , on the other hand, serves a more specialized role. N-terminal acetylation is a common post-translational modification in proteins and can increase the stability and bioavailability of synthetic peptides. This compound allows for the direct incorporation of an acetylated glutamic acid residue at the N-terminus of a synthetic peptide.
Beyond peptide synthesis, these compounds can serve as valuable intermediates in the synthesis of complex organic molecules and pharmaceutical agents.[1][9]
Experimental Protocols
Synthesis of H-Glu(OtBu)-OH
A common route for the synthesis of H-Glu(OtBu)-OH involves the protection of the γ-carboxyl group of L-glutamic acid as a tert-butyl ester. One reported method involves the reaction of L-glutamic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[10] Another approach starts from a pre-protected glutamic acid derivative, such as (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester, followed by hydrogenolysis to remove the benzyloxycarbonyl (Cbz) group.[11]
Example Protocol: Hydrogenolysis of Z-Glu(OtBu)-OH [11]
-
Dissolve (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester (1 equivalent) in dry methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture overnight at room temperature under a hydrogen atmosphere.
-
Remove the catalyst by filtration through Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Use of H-Glu(OtBu)-OH in Fmoc-SPPS
The following is a generalized protocol for the incorporation of a glutamic acid residue into a peptide sequence on a solid support using Fmoc-Glu(OtBu)-OH.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (dichloromethane)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve Fmoc-Glu(OtBu)-OH (e.g., 3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and base (e.g., DIPEA, 2 equivalents to the amino acid).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Cleavage and Deprotection of the OtBu Group
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the OtBu ester.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual cleavage reagents.
-
Dry the purified peptide.
Visualizing Experimental Workflows
Figure 1: A simplified workflow for incorporating H-Glu(OtBu)-OH in Fmoc-SPPS.
Figure 2: Core structural and functional difference between this compound and H-Glu(OtBu)-OH.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS:84192-88-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. achemtek.com [achemtek.com]
- 4. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. peptide.com [peptide.com]
- 8. This compound | 84192-88-1 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Ac-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, discusses the selection of coupling reagents, addresses potential side reactions, and offers insights into the synthesis of peptides containing this important building block.
Introduction
This compound is a valuable derivative of glutamic acid for SPPS, particularly for the synthesis of peptides requiring an N-terminal acetyl group and a protected glutamic acid residue. The N-terminal acetyl group can mimic post-translational modifications, enhance peptide stability against enzymatic degradation, or modulate biological activity. The γ-tert-butyl (OtBu) ester protects the side-chain carboxyl group, preventing unwanted side reactions during peptide elongation. This protecting group is labile to strong acids, allowing for its removal during the final cleavage of the peptide from the resin.
Key Properties of this compound
| Property | Value |
| CAS Number | 84192-88-1 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Fmoc-SPPS
This protocol describes the manual coupling of this compound as the first amino acid to a resin with a free amino group.
Materials:
-
Rink amide resin (or other suitable resin with a free amino group)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for subsequent deprotections if it's not the N-terminal residue)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling for another hour or consider a double coupling.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: N-Terminal Acetylation using this compound
This protocol is for introducing this compound at the N-terminus of a peptide chain already assembled on the resin.
Procedure:
-
Final Fmoc Deprotection: After the coupling of the last amino acid, perform a final Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound: Follow steps 2-5 from Protocol 1 to couple this compound to the N-terminal amino group of the peptide-resin.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the acetylated peptide from the resin and removing the OtBu protecting group.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Collection and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency and success of the coupling reaction. While direct quantitative comparative data for this compound is limited, the following table provides a qualitative and inferred quantitative comparison based on the performance of these reagents with other challenging amino acids.
| Coupling Reagent | Class | Relative Reactivity | Coupling Time (Typical) | Purity of Crude Peptide (Expected) | Notes |
| HBTU/DIPEA | Aminium Salt | High | 30-60 min | Good to Excellent | A standard and reliable choice for most couplings. |
| HATU/DIPEA | Aminium Salt | Very High | 20-45 min | Excellent | Generally more efficient than HBTU, especially for hindered couplings.[1] |
| DIC/Oxyma | Carbodiimide | Moderate to High | 60-120 min | Good | Cost-effective; the urea byproduct is soluble in DMF. |
| PyBOP/DIPEA | Phosphonium Salt | High | 30-60 min | Good to Excellent | Byproducts are generally less problematic than those from uronium salts. |
Potential Side Reactions and Mitigation Strategies
Incomplete Coupling
-
Cause: Steric hindrance from the N-acetyl group and the bulky OtBu group can slow down the coupling reaction.
-
Mitigation:
-
Use a more reactive coupling reagent like HATU.[1]
-
Increase the coupling time or perform a double coupling.
-
Use microwave-assisted SPPS to enhance reaction kinetics.
-
Pyroglutamate Formation
-
Cause: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially under acidic or basic conditions.[2][3] This is a concern if this compound is intended to be an internal residue after a subsequent deprotection of the acetyl group (which is not its typical use). For N-terminal this compound, this is not a primary concern as the N-terminus is already capped.
-
Mitigation: Maintain careful pH control during synthesis and purification. The formation is slower at neutral pH.[3]
Racemization
-
Cause: The activation of the carboxylic acid can lead to the abstraction of the α-proton, causing epimerization.
-
Mitigation:
-
Use coupling reagents known to suppress racemization, such as those that form HOAt esters (e.g., HATU).[1]
-
Avoid prolonged pre-activation times.
-
Visualizations
Workflow for SPPS with N-Terminal this compound
Caption: General workflow for solid-phase peptide synthesis incorporating this compound at the N-terminus.
This compound Coupling Reaction
Caption: The coupling reaction of this compound to a peptide-resin.
Deprotection of the OtBu Group
Caption: Acidolytic deprotection of the tert-butyl (OtBu) group from the glutamic acid side chain.
References
Application Notes and Protocols for Ac-Glu(OtBu)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) in solution-phase peptide synthesis. This reagent is a valuable building block for introducing a permanently N-terminally blocked and side-chain protected glutamic acid residue into a peptide sequence.
The N-terminal acetyl (Ac) group provides a stable cap, preventing further elongation at the N-terminus and mimicking post-translational modifications. The γ-tert-butyl (OtBu) ester protects the side-chain carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling. This OtBu group is labile to strong acids, allowing for selective deprotection under specific conditions.
Core Principles and Applications
This compound is well-suited for classical solution-phase peptide synthesis, a method often favored for the large-scale production of shorter peptides or peptide fragments. The orthogonal protection strategy, where the N-terminal protecting group is permanent and the side-chain protection is acid-labile, offers precise control over the synthetic route.
Key Applications:
-
Synthesis of N-terminally acetylated peptides: The acetyl group is stable under standard coupling and side-chain deprotection conditions, making this compound an ideal starting material for synthesizing peptides with a terminal N-acetyl moiety.
-
Fragment Condensation: Protected peptide fragments containing Ac-Glu(OtBu) at the N-terminus can be synthesized in solution and subsequently used in larger fragment condensation strategies.
-
Introduction of Glutamic Acid Residues: It serves as a reliable method for incorporating a glutamic acid residue with its side-chain carboxyl group protected during the coupling steps.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reagents, conditions, and expected outcomes for the coupling of this compound with a C-terminally protected amino acid ester (e.g., H-Ala-OMe) and the subsequent deprotection of the OtBu group. Please note that these are representative values, and optimization for specific substrates is recommended.
Table 1: Representative Coupling Reaction Parameters
| Parameter | DCC/HOBt Coupling | HATU Coupling |
| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) |
| Base | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Stoichiometry (this compound:Amino Ester:Coupling Reagent:Base) | 1.0 : 1.0 : 1.1 : 2.0 | 1.0 : 1.0 : 1.1 : 2.0 |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 80-95% | 85-98% |
| Typical Purity (after purification) | >95% | >97% |
Table 2: Representative OtBu-Deprotection Parameters
| Parameter | Value |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| Scavengers | Water, Triisopropylsilane (TIS) |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
| Typical Purity (after precipitation) | >90% |
Experimental Protocols
Protocol 1: Dipeptide Synthesis using this compound and DCC/HOBt
This protocol describes the synthesis of Ac-Glu(OtBu)-Ala-OMe.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Neutralization: Dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 20 minutes.
-
Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.
-
Coupling: Slowly add a solution of DCC (1.1 eq) in DCM to the this compound/HOBt mixture. Stir for 15 minutes at 0°C. Add the neutralized H-Ala-OMe solution from step 1 to this mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
Protocol 2: Dipeptide Synthesis using this compound and HATU
This protocol offers a faster coupling time compared to the DCC/HOBt method.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C and add DIPEA (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the OtBu Group
This protocol describes the removal of the tert-butyl side-chain protecting group.
Materials:
-
Ac-Glu(OtBu)-Peptide
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Dissolve the OtBu-protected peptide in the cleavage cocktail and stir at room temperature for 1-2 hours.
-
Precipitation: After the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.
-
Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers. Dry the final peptide product under high vacuum.
Visualizations
Experimental Workflow
Caption: Solution-phase synthesis workflow.
Logical Relationship of Protecting Groups
Caption: Protecting groups on this compound.
Standard Protocol for Coupling Ac-Glu(OtBu)-OH to Solid-Phase Resins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of peptide synthesis.
Introduction: The incorporation of N-terminally acetylated amino acids, such as N-Acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH), is a critical step in the synthesis of many therapeutic peptides and biomolecules. The acetyl group can enhance stability, modulate biological activity, and mimic natural protein structures. This document provides a detailed protocol for the efficient coupling of this compound to common solid-phase synthesis resins, such as Wang and Rink Amide resins. The protocols outlined below utilize standard coupling reagents and are designed to ensure high coupling efficiency while minimizing side reactions.
Data Presentation: Comparison of Common Coupling Protocols
The selection of an appropriate coupling strategy is crucial for the successful incorporation of this compound. The following table summarizes quantitative data for two standard and effective coupling methods.
| Parameter | Protocol 1: DIC/HOBt | Protocol 2: HBTU/DIPEA |
| Target Resin | Wang Resin | Rink Amide Resin |
| This compound | 1.5 - 4 equivalents | 2 - 5 equivalents |
| Coupling Reagent | N,N'-Diisopropylcarbodiimide (DIC) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| Reagent Equivalents | 1.5 - 4 equivalents | 2 - 5 equivalents |
| Additive | 1-Hydroxybenzotriazole (HOBt) | N/A |
| Additive Equivalents | 1.5 - 4 equivalents | N/A |
| Base | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | N,N-Diisopropylethylamine (DIPEA) |
| Base Equivalents | 0.1 equivalents | 4 - 10 equivalents |
| Solvent | DMF or DCM/DMF (9:1) | DMF or NMP |
| Reaction Time | 2 - 12 hours | 30 - 60 minutes |
| Temperature | Room Temperature | Room Temperature |
Experimental Protocols
The following are detailed methodologies for the coupling of this compound to a resin. These protocols assume a standard solid-phase peptide synthesis (SPPS) setup.
Protocol 1: Coupling of this compound to Wang Resin using DIC/HOBt
This protocol is a classic method for attaching the first amino acid to a hydroxyl-functionalized resin like Wang resin.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; approximately 10-15 mL per gram of resin) for at least 30 minutes in a peptide synthesis vessel.[1]
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.[1]
-
-
Coupling Reaction:
-
Drain the swelling solvent from the resin.
-
Add the pre-dissolved this compound and HOBt solution to the resin.
-
Add DIC (4 equivalents) to the resin slurry and agitate.[1]
-
Dissolve DMAP (0.1 equivalents) in a minimal amount of DMF and add it to the reaction mixture.[1]
-
Agitate the mixture at room temperature for 12 hours.[1]
-
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored by taking a small sample of the resin, washing it, and performing a test for free hydroxyl groups.
-
Capping of Unreacted Sites:
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DMF (3 times), a mixture of DMF/DCM (1:1, v/v) (3 times), and DCM (3 times).[1]
-
-
Drying: Dry the resin under vacuum. The substitution level can be estimated from the weight gain.
Protocol 2: Coupling of this compound to Rink Amide Resin using HBTU/DIPEA
This protocol is suitable for coupling this compound to an amine-functionalized resin, such as a deprotected Rink Amide resin, as the first residue of a peptide amide.
Materials:
-
Fmoc-Rink Amide resin (pre-deprotected)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
If starting with Fmoc-Rink Amide resin, swell the resin in DMF for 30-60 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine.
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 40 minutes.[2]
-
-
Monitoring the Reaction:
-
Wash a small sample of resin beads with DMF and perform a Kaiser test to check for the presence of free amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (4 times) and then with DCM (3 times).[2]
-
-
Drying: Dry the resin under vacuum before proceeding to the next step of the synthesis or cleavage.
Mandatory Visualization
The following diagram illustrates the general workflow for coupling this compound to a solid-phase synthesis resin.
Caption: General workflow for coupling this compound to a solid-phase resin.
References
Application Notes and Protocols: Ac-Glu(OtBu)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Glu(OtBu)-OH, or N-acetyl-L-glutamic acid γ-tert-butyl ester, is a valuable building block in the synthesis of complex peptides, particularly cyclic peptides. The N-terminal acetyl group provides stability against enzymatic degradation by aminopeptidases, a desirable feature for therapeutic peptides. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group of glutamic acid is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), yet it can be readily removed under acidic conditions, allowing for selective deprotection and subsequent cyclization.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclic peptides, covering both side-chain to side-chain and head-to-tail cyclization strategies.
Applications of this compound in Cyclic Peptide Synthesis
The incorporation of this compound into peptide sequences allows for the synthesis of cyclic peptides with enhanced pharmacological properties.[2] Cyclization can improve receptor binding affinity, increase metabolic stability, and enhance cell permeability compared to linear counterparts.[3]
Key Applications Include:
-
Development of Stable Peptide Therapeutics: The N-terminal acetylation and cyclic structure contribute to increased resistance to proteolysis, prolonging the in-vivo half-life of peptide drugs.
-
Constrained Peptides for Receptor Probing: Cyclic peptides adopt more rigid conformations, which is crucial for studying peptide-receptor interactions and for the rational design of potent and selective ligands.[4]
-
Drug Delivery Systems: Cyclic peptides can be designed to target specific cells or tissues, acting as carriers for therapeutic agents.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing this compound
This protocol describes the assembly of a linear peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin or other suitable solid support
-
This compound
-
Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH for side-chain cyclization)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (for the first amino acid if resin is pre-loaded with an Fmoc-amino acid):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add HBTU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Coupling of this compound:
-
For the final N-terminal residue, use this compound in the coupling step. The procedure is the same as for other amino acids, but no subsequent Fmoc deprotection is needed.
-
-
Washing and Drying: After the final coupling, wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times). Dry the resin under vacuum.
Protocol 2: Side-Chain to Side-Chain Cyclization (On-Resin)
This protocol describes the formation of a lactam bridge between the side chains of a glutamic acid residue and a lysine residue while the peptide is still attached to the solid support. This method is advantageous as it minimizes intermolecular side reactions.
Prerequisites: The linear peptide has been synthesized on the resin according to Protocol 1, incorporating Fmoc-Glu(OtBu)-OH (or a similar protected glutamic acid) and an amino acid with an orthogonally protected side chain, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH.
Procedure:
-
Selective Side-Chain Deprotection:
-
For Mtt group: Treat the resin-bound peptide with a solution of 1-5% TFA in DCM for 10-60 minutes, monitoring the deprotection. Wash thoroughly with DCM and DMF.
-
For Dde group: Treat the resin with 2% hydrazine in DMF for 5-15 minutes. Wash thoroughly with DMF.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP or HBTU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.
-
Allow the reaction to proceed for 4-24 hours at room temperature.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 3: Head-to-Tail Cyclization (In-Solution)
This protocol describes the cyclization of the peptide after it has been cleaved from the solid support.
Procedure:
-
Synthesis of the Linear Precursor: Synthesize the linear peptide using Protocol 1. The C-terminal carboxyl group should be protected in a way that allows for its deprotection without affecting the side-chain protecting groups (e.g., using a 2-chlorotrityl chloride resin).
-
Cleavage from Resin with Side-Chain Protection Intact:
-
Cleave the peptide from the 2-chlorotrityl chloride resin using a mild acidic solution (e.g., acetic acid/TFE/DCM 1:2:7) to keep the side-chain protecting groups, including the OtBu on glutamic acid, intact.
-
Purify the protected linear peptide by HPLC.
-
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (0.1-1 mM) to favor intramolecular cyclization.
-
Add a coupling reagent (e.g., HBTU, PyBOP, or DPPA) and a base (e.g., DIEA or NMM).
-
Stir the reaction at room temperature for 12-48 hours. Monitor the reaction by LC-MS.
-
-
Final Deprotection:
-
After cyclization is complete, remove the solvent under reduced pressure.
-
Treat the protected cyclic peptide with a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove the side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the final product by reverse-phase HPLC.
-
Quantitative Data
The following tables summarize typical reaction conditions and yields for cyclic peptide synthesis. Note that yields can vary significantly depending on the peptide sequence, cyclization strategy, and purification methods.
Table 1: On-Resin Side-Chain Cyclization Conditions and Yields
| Peptide Sequence Fragment | Cyclization Reagent | Base | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) | Reference |
| -Lys(Mtt)-...-Glu(OtBu)- | PyBOP | DIEA | 12 | ~70 | 20-40 | Adapted from[5] |
| -Lys(Dde)-...-Glu(OtBu)- | HBTU | DIEA | 24 | ~65 | 15-35 | General Knowledge |
Table 2: Solution-Phase Head-to-Tail Cyclization Conditions and Yields
| Peptide Concentration (mM) | Cyclization Reagent | Solvent | Reaction Time (h) | Isolated Yield (%) | Reference |
| 0.1 | DPPA | DMF | 48 | 30-60 | General Knowledge |
| 1 | HBTU/HOBt | DCM/DMF | 24 | 25-50 | General Knowledge |
| 0.5 | EDC/DMAP | DCM | 36 | 51 | [6] |
Visualizations
Caption: General workflow for cyclic peptide synthesis using this compound.
Caption: Workflow for on-resin side-chain to side-chain cyclization.
Caption: Potential side reactions during cyclic peptide synthesis.
References
- 1. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for HPLC Purity Analysis of Ac-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) is a critical protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The purity of this building block is paramount to ensure the correct sequence and integrity of the final peptide product. Impurities can lead to the formation of deletion sequences, modified peptides, and other undesired side products, compromising the safety and efficacy of potential therapeutic peptides.
This document provides a detailed protocol for the purity analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Equipment
-
Reagents:
-
This compound reference standard and sample
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or higher
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
Diluent: A mixture of Water and Acetonitrile (e.g., 80:20 v/v).
-
Standard Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
-
Sample Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of the this compound sample.
-
Follow steps 2-5 of the Standard Solution Preparation.
-
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the purity analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | See Table 2 for a typical gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Typical Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation
System Suitability
Before sample analysis, the suitability of the HPLC system should be verified. This is typically achieved by injecting the standard solution multiple times (e.g., n=5) and evaluating parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Formula:
Potential Impurities
Based on the synthesis and potential degradation pathways of this compound, the following table lists potential impurities and their expected relative retention times (RRT) compared to the main peak. This information is crucial for peak identification and method validation.
| Potential Impurity | Description | Expected Relative Retention Time (RRT) |
| Glu(OtBu)-OH | De-acetylated impurity | Earlier than the main peak |
| Ac-Glu-OH | De-tert-butylated impurity | Earlier than the main peak |
| Unreacted Starting Materials | e.g., L-Glutamic acid | Significantly earlier than the main peak |
| Dipeptide Impurities | e.g., Ac-Glu(OtBu)-Glu(OtBu)-OH | Later than the main peak |
| Degradation Products | e.g., Pyroglutamic acid derivatives | Variable, likely earlier than the main peak |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for determining the purity of this compound. By utilizing a standard C18 column and a gradient elution with a TFA-modified mobile phase, effective separation of the main component from its potential impurities can be achieved. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry to ensure the quality of this essential peptide synthesis building block. Method validation according to ICH guidelines is recommended before routine use.
Application Note and Protocol: Preparation of a Stock Solution of Ac-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of N-Acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH), a commonly used protected amino acid in peptide synthesis and other biochemical applications. Accurate preparation of stock solutions is critical for the reproducibility and success of experimental work. This guide outlines the necessary materials, a step-by-step procedure, and important safety considerations.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₉NO₅ | [1][2][3][4] |
| Molecular Weight | 245.27 g/mol | [1][4][5] |
| CAS Number | 84192-88-1 | [2][3][4] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥98% | [2][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][6][7] |
| Storage Conditions | Store in a dry, sealed container at 2-8°C for long-term stability. Room temperature storage is also possible for shorter periods. | [2][5] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). The concentration can be adjusted as needed by modifying the calculations accordingly.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask (e.g., 10 mL) with stopper
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Cryo-storage vials or microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
Calculation of Required Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 10 mL of a 100 mM Stock Solution:
-
Desired Concentration = 100 mM = 0.1 mol/L
-
Desired Volume = 10 mL = 0.01 L
Mass (g) = 0.1 mol/L x 0.01 L x 245.27 g/mol = 0.24527 g (or 245.27 mg)
Step-by-Step Procedure
-
Preparation: Put on appropriate PPE. Ensure the work area is clean and organized.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated mass (e.g., 245.27 mg) of this compound powder using a spatula.
-
Transfer: Quantitatively transfer the weighed powder into the 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.
-
Mixing: Stopper the flask and vortex the mixture until the solid is completely dissolved. If dissolution is slow, the solution can be gently warmed or placed in an ultrasonic bath for short periods.[7]
-
Volume Adjustment: Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in cryo-vials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use, storage at 2-8°C is acceptable.[2]
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.
References
- 1. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achemtek.com [achemtek.com]
- 3. peptide.com [peptide.com]
- 4. This compound | 84192-88-1 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CAS:84192-88-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Ac-Glu(OtBu)-OH Compatibility with Different Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) is a crucial building block in the synthesis of peptides and peptidomimetics. The tert-butyl ester protecting group on the side chain of glutamic acid prevents unwanted side reactions, while the N-terminal acetyl group can be a key feature for modulating the biological activity and stability of the final peptide. The efficiency of incorporating this compound into a peptide sequence is highly dependent on the choice of coupling reagent. This document provides a detailed overview of the compatibility and performance of various common coupling reagents with this compound, along with experimental protocols and a guide to selecting the appropriate reagent.
Coupling Reagent Compatibility Overview
The selection of a coupling reagent is a critical step that influences the yield, purity, reaction time, and the extent of side reactions, such as racemization and pyroglutamate formation. The following table summarizes the general performance of common coupling reagents for the incorporation of this compound. The quantitative data presented are typical values observed in peptide synthesis and may vary depending on the specific reaction conditions, including the nature of the N-terminal amine of the peptide chain.
Table 1: Comparison of Coupling Reagent Performance with this compound
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (minutes) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 15-60 | Very Low | Advantages: High efficiency, fast reaction rates, low racemization.[1][2] Disadvantages: Higher cost. |
| HBTU | 90-98 | >95 | 30-120 | Low | Advantages: Good balance of cost and efficiency, reliable. Disadvantages: Can be slightly less effective than HATU in preventing racemization.[2] |
| PyBOP | 90-97 | >95 | 30-120 | Low | Advantages: High coupling efficiency, avoids formation of carcinogenic byproducts associated with BOP. Disadvantages: Byproducts can sometimes be difficult to remove.[3] |
| EDC/HOBt | 85-95 | >95 | 60-240 | Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Slower reaction times, higher risk of racemization compared to onium salts.[2] |
| COMU | 95-99 | >98 | 15-60 | Very Low | Advantages: High efficiency comparable to HATU, improved safety profile (non-explosive), water-soluble byproducts.[4] Disadvantages: Higher cost. |
| TBTU | 90-98 | >95 | 30-120 | Low | Advantages: Similar to HBTU, efficient and cost-effective. Disadvantages: Potential for side reactions if not used in appropriate stoichiometry. |
| DEPBT | 90-98 | >97 | 60-180 | Very Low | Advantages: Excellent for suppressing racemization, particularly with sensitive amino acids.[5][6] Disadvantages: Slower reaction kinetics compared to HATU/COMU. |
| T3P | 85-95 | >95 | 60-240 | Low | Advantages: Low toxicity, byproducts are easily removed by aqueous wash.[7][8] Disadvantages: Can require careful optimization of reaction conditions. |
Potential Side Reactions
When coupling this compound, two primary side reactions should be considered:
-
Racemization: The chiral integrity of the glutamic acid residue can be compromised during activation, leading to the formation of the D-isomer. The risk of racemization is influenced by the coupling reagent, base, and reaction temperature. Onium salt reagents like HATU and COMU, especially with additives like HOAt or Oxyma, are highly effective at suppressing racemization.[9]
-
Pyroglutamate Formation: The N-acetyl group can potentially facilitate the cyclization of the glutamic acid residue to form a pyroglutamate derivative, especially under basic conditions or during prolonged reaction times. This side reaction truncates the peptide chain. Rapid and efficient coupling methods help to minimize this side reaction.[10]
Experimental Protocols
The following are detailed protocols for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol - Manual Method
This protocol describes a general procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine using an onium salt reagent (e.g., HATU).
Materials:
-
This compound
-
Peptide-resin with a free N-terminus
-
HATU (or other selected onium salt reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (20% in DMF) for Fmoc-deprotection (if applicable)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final DMF wash (3-5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test after 1 hour. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, continue the reaction for another hour.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next synthesis cycle.
Solution-Phase Peptide Synthesis Protocol
This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution using PyBOP.
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.5 equivalents) dropwise. Stir the mixture for 15 minutes.
-
Coupling Reagent Addition: Add PyBOP (1.1 equivalents) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.
Visualizations
General Coupling Reaction Mechanism
Caption: General mechanism of peptide bond formation using a coupling reagent.
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Guide to Incorporating Ac-Glu(OtBu)-OH into a Peptide Chain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) is a crucial building block in peptide synthesis, particularly for introducing a glutamic acid residue with a protected side chain at the N-terminus of a peptide. The N-terminal acetyl group provides stability against enzymatic degradation by aminopeptidases, a desirable feature for many therapeutic peptides. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function prevents unwanted side reactions during peptide elongation and can be selectively removed during the final cleavage step.[1] This guide provides a detailed, step-by-step protocol for the efficient incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Data Presentation: Coupling and Deprotection Efficiency
The successful incorporation of this compound relies on high-efficiency coupling and subsequent handling. The following table summarizes typical quantitative data for the key steps involved.
| Parameter | Method/Reagent | Typical Value | Purity of Crude Peptide |
| Coupling Efficiency | HBTU/DIPEA in DMF | > 99% | > 80%[2] |
| HATU/DIPEA in DMF | > 99.5%[3] | > 85% | |
| DIC/Oxyma in DMF | > 99%[4] | > 80% | |
| Fmoc Deprotection Time | 20% Piperidine in DMF | 5-20 minutes[5][6] | N/A |
| Final Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 1-3 hours[7][8] | N/A |
Note: Coupling efficiency is often monitored qualitatively in real-time using a ninhydrin (Kaiser) test. Purity of the crude peptide is typically determined by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
The overall workflow for incorporating this compound at the N-terminus of a peptide chain is depicted below.
Caption: Experimental workflow for SPPS incorporation of this compound.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Coupling additives (e.g., HOBt, OxymaPure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Di-ionized water (H₂O)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol describes the manual synthesis of a peptide chain followed by the N-terminal capping with this compound.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Coupling (for the peptide chain prior to N-terminal capping):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test (should be negative for primary amines). If the test is positive, the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of this compound (N-terminal Capping):
-
Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of the peptide chain.
-
Activate this compound using the same procedure as in Step 3.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure complete capping of the N-terminus.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for drying.
-
-
Resin Drying: Dry the peptide-resin under a high vacuum for at least 4 hours.[10]
Protocol 2: Cleavage and Global Deprotection
This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the glutamic acid residue.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[7] TIS is a scavenger used to trap reactive cations generated during deprotection.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under a vacuum.
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Signaling Pathways and Chemical Reactions
The core chemical transformation in incorporating this compound is the formation of a peptide bond between the free N-terminal amine of the peptide chain and the activated carboxyl group of this compound.
Caption: Reaction pathway for coupling this compound to a peptide-resin.
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the coupling step, the reaction is incomplete. This can be due to steric hindrance or peptide aggregation.
-
Pyroglutamate Formation: Although more common with N-terminal glutamine, N-terminal glutamic acid can also undergo cyclization to form pyroglutamate, especially under acidic or basic conditions.
-
Solution: Use pre-activated this compound and ensure efficient coupling to minimize the exposure of the free N-terminal amine.
-
-
Guanidinylation: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the free N-terminal amine to form a guanidinium group, which terminates the peptide chain.[4][11]
-
Solution: Pre-activate the amino acid with the coupling reagent before adding it to the resin. This minimizes the concentration of free coupling reagent in the presence of the peptide-resin.[11]
-
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully and efficiently incorporate this compound into their target peptide sequences, paving the way for further research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
The Strategic Role of Ac-Glu(OtBu)-OH in the Synthesis of Peptide-Based Drugs: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug development, the precise and efficient synthesis of complex peptide chains is paramount. The incorporation of glutamic acid, a key amino acid in many bioactive peptides, requires a robust protection strategy to prevent unwanted side reactions and ensure high purity of the final product. N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) has emerged as a critical building block in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of peptide-based therapeutics, with a focus on quantitative data, detailed methodologies, and visual workflows.
The tert-butyl (OtBu) ester serves as a temporary protecting group for the γ-carboxyl group of the glutamic acid side chain. Its stability under the basic conditions used for the removal of the Nα-Fmoc protecting group and its lability under strong acidic conditions make it an ideal choice for orthogonal protection in SPPS. This strategy prevents side reactions such as pyroglutamate formation and allows for the selective deprotection of the side chain during the final cleavage from the solid support.
Data Presentation: Performance of Glutamic Acid Protecting Groups
The selection of a side-chain protecting group for glutamic acid significantly influences coupling efficiency, the prevention of side reactions, and the overall yield and purity of the synthesized peptide. The following tables summarize the performance of commonly used protecting groups for glutamic acid in Fmoc-based SPPS.
Table 1: Comparison of Key Performance Parameters of Fmoc-Glutamic Acid Derivatives
| Feature | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OBzl)-OH | Fmoc-Glu(OAll)-OH |
| Primary Application | Standard linear SPPS | Protected peptide fragments | Orthogonal protection, On-resin cyclization |
| Side-Chain Deprotection | Strong acid (e.g., >90% TFA) | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids (HF) | Pd(0) catalyst |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good |
| Typical Crude Peptide Purity | High (85-95%) | Moderate to High | Moderate to High |
| Common Side Reactions | Minimal; considered a very safe choice. | Partial cleavage during repeated piperidine treatments. | Potential for palladium contamination. |
Note: Purity percentages are typical and can vary depending on the peptide sequence and synthesis conditions.
Table 2: Expected Yield and Purity for a Model Decapeptide Synthesis
| Parameter | Solid-Phase Synthesis with Fmoc-Glu(OtBu)-OH |
| Coupling Efficiency | >99% (with excess reagents) |
| Overall Yield | 70-85% |
| Crude Peptide Purity (HPLC) | ~70-80% |
| Purity (Post-Purification) | >98% |
| Major Side Product Formation | Aspartimide, Pyroglutamate, Piperidinyl adducts |
Note: These are representative values and can vary based on the specific peptide sequence, coupling reagents, and purification methods used.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines the key steps for one cycle of amino acid addition in SPPS.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
SPPS resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagents in DMF.
-
Add DIEA (if using HBTU/HOBt) to the activation solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the OtBu group from glutamic acid.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides containing residues sensitive to alkylation by carbocations generated from t-butyl groups is TFA/TIS/Water (95:2.5:2.5, v/v/v) .
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis of peptide-based drugs using this compound.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Troubleshooting & Optimization
How to minimize side reactions when using Ac-Glu(OtBu)-OH.
Welcome to the technical support center for Ac-Glu(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of N-Acetyl-L-glutamic acid γ-tert-butyl ester in peptide synthesis. Our goal is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected derivative of glutamic acid. The N-terminus is protected by an acetyl group (Ac), and the side-chain carboxyl group is protected by a tert-butyl ester (OtBu). This protection scheme is crucial in peptide synthesis to prevent unwanted reactions at these functional groups, ensuring the specific formation of peptide bonds at the α-carboxyl group.[1][2][3][4] It is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][3][4]
Q2: What is the most common side reaction when using this compound, and how can I prevent it?
The most prevalent side reaction, particularly when the N-acetylated glutamic acid residue is at the N-terminus of a peptide, is the formation of a pyroglutamate derivative through intramolecular cyclization.[1][5] This irreversible reaction can lead to a truncated or modified peptide, reducing the overall yield and purity of the desired product.
Strategies to Minimize Pyroglutamate Formation:
-
Mild Reaction Conditions: Employ the mildest possible conditions during coupling and deprotection steps.[1]
-
Optimized Coupling: Use efficient coupling reagents and ensure rapid and complete coupling to minimize the time the N-terminal amine is exposed to conditions that favor cyclization.[5][6]
-
pH Control: Maintain a neutral or slightly acidic pH during work-up and purification steps to reduce the rate of cyclization.[1][6]
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to decrease the rate of pyroglutamate formation.[6]
Q3: Can the OtBu protecting group be removed unintentionally during synthesis?
The tert-butyl (OtBu) ester is a robust protecting group stable to basic and nucleophilic conditions, making it highly compatible with Fmoc-based solid-phase peptide synthesis.[2] However, it is labile to strong acids.[2] Premature deprotection is unlikely under standard Fmoc deprotection conditions (e.g., piperidine in DMF). Still, prolonged exposure to even mildly acidic conditions could lead to some loss of the OtBu group. The final cleavage of the OtBu group is typically achieved with strong acids like trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the resin.[2][4]
Q4: Are there any other potential side reactions to be aware of?
While pyroglutamate formation is the primary concern, other side reactions common to peptide synthesis can also occur, such as:
-
Racemization: The chirality of the amino acid can be compromised during activation and coupling. Using coupling reagents with racemization-suppressing additives like HOBt or Oxyma Pure is recommended.[7][8][9]
-
Incomplete Coupling: Steric hindrance or aggregation of the growing peptide chain can lead to incomplete coupling reactions.[10][11] Monitoring coupling completion with tests like the Kaiser test is crucial.[5]
-
Side-chain Acylation: Although the OtBu group protects the side-chain carboxyl group, incomplete protection or premature deprotection could lead to acylation at this site.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant pyroglutamate formation detected by LC-MS. | N-terminal Ac-Glu is exposed to basic conditions for an extended period. | - Minimize the time between deprotection and the next coupling step.- Use a milder base or a reduced concentration for neutralization steps.[6] |
| High temperature during coupling reaction. | - Perform the coupling reaction at 0°C, especially for the amino acid following the Ac-Glu residue.[6] | |
| Inefficient coupling leading to prolonged reaction times. | - Use a more efficient coupling reagent such as HATU or HCTU.[6][12]- Ensure all reagents are fresh and anhydrous. | |
| Low coupling efficiency of the amino acid following this compound. | Steric hindrance from the acetyl and OtBu groups. | - Increase the equivalents of the activated amino acid and coupling reagents.- Extend the coupling time and monitor completion carefully. |
| Peptide aggregation on the solid support. | - Use a resin with a higher swelling capacity or a more suitable solvent system.- Incorporate pseudoproline dipeptides to disrupt secondary structures.[10] | |
| Presence of a byproduct with a mass corresponding to the loss of the t-butyl group. | Premature deprotection of the OtBu group. | - Avoid any acidic conditions during the synthesis cycles.- Ensure the Fmoc deprotection reagent (e.g., piperidine/DMF) is not contaminated with acidic impurities. |
| Racemization of the glutamic acid residue. | Over-activation of the carboxylic acid or use of a strong base. | - Use coupling reagents containing racemization-suppressing additives (e.g., DIC/HOBt).[7][9]- Avoid excessive amounts of base during coupling.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of an Amino Acid to an N-terminal Ac-Glu(OtBu)-Resin
This protocol describes the coupling of the second amino acid onto a resin-bound peptide with N-terminal this compound in Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the Ac-Glu(OtBu)-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (if applicable to the preceding residue): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.[5] If the test is positive, extend the coupling time.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the OtBu protecting group.
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparison of Coupling Reagents for Minimizing Pyroglutamate Formation
| Coupling Reagent | Activation Speed | Racemization Risk | Pyroglutamate Formation | Notes |
| DIC/HOBt | Moderate | Low to Moderate | Moderate | The byproduct diisopropylurea is soluble, simplifying workup.[6] |
| HBTU/DIPEA | Fast | Low to Moderate | Low to Moderate | Rapid coupling minimizes time for cyclization, but excess base can promote it.[6] |
| HATU/DIPEA | Very Fast | Low | Low | Highly efficient, leading to short reaction times and minimal side reactions.[6] |
| COMU | Very Fast | Low | Low | A safer and highly efficient alternative to benzotriazole-based reagents.[7][12] |
Visualizations
Caption: Workflow for solid-phase peptide synthesis (SPPS) starting with this compound, highlighting the iterative cycle and final cleavage/deprotection steps.
Caption: Troubleshooting logic for addressing the common side reaction of pyroglutamate formation when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Preventing Pyroglutamate Formation with N-terminal Ac-Glu(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing pyroglutamate (pGlu) formation using N-terminal Ac-Glu(OtBu)-OH in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern?
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid (Glu) or glutamine (Gln) residue.[1][2] This intramolecular cyclization results in the loss of a water molecule from Glu or an ammonia molecule from Gln.[2] The formation of pGlu is a significant concern in research and biopharmaceutical development for several reasons:
-
Blocked N-terminus: The cyclized structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[2]
-
Product Heterogeneity: Incomplete conversion to pGlu can lead to a mixed population of molecules, complicating analysis, characterization, and purification.[2]
-
Potential Impact on Bioactivity: Modifications at the N-terminus can sometimes alter the biological activity, binding affinity, or stability of a peptide or protein.[3]
-
Analytical Challenges: The change in mass and charge due to pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[2][4]
Q2: How does N-terminal this compound help prevent pyroglutamate formation?
N-terminal this compound is a derivative of glutamic acid designed to prevent pyroglutamate formation through two key modifications:
-
N-terminal Acetylation (Ac): The α-amino group is acetylated, meaning a CH₃CO- group is attached. This acetylation removes the free primary amine that is necessary for the intramolecular nucleophilic attack on the side-chain γ-carbonyl, which is the initial step of pyroglutamate formation.
-
Side-Chain Protection (OtBu): The γ-carboxyl group of the glutamic acid side chain is protected with a tert-butyl (OtBu) ester. This protection prevents it from being a target for intramolecular cyclization.[5]
By blocking both the N-terminal amine and the side-chain carboxyl group, this compound effectively prevents the cyclization reaction from occurring during peptide synthesis and subsequent handling.
Q3: What are the key factors that promote pyroglutamate formation from unprotected N-terminal Glutamic Acid?
Several factors can influence the rate of non-enzymatic pyroglutamate formation from N-terminal Glu:
-
pH: The reaction is highly pH-dependent. The rate of pGlu formation is minimal around neutral pH (6.0-7.0) and increases in more acidic (e.g., pH 4) or alkaline (e.g., pH 8) conditions.[6][7][8]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[7][8] Therefore, performing purification and storage at low temperatures is recommended.[2]
-
Buffer Composition: The specific buffer components can also influence the reaction rate.
-
Amino Acid Sequence: The amino acids adjacent to the N-terminal Glu can have an effect on the rate of pyroglutamate formation.[9]
Troubleshooting Guides
Issue 1: Presence of a mass corresponding to pyroglutamate (-18.01 Da) in the final peptide product despite using this compound.
| Possible Cause | Recommended Action |
| Incomplete N-terminal Acetylation | Verify the purity of the starting this compound reagent. Ensure complete and efficient coupling of the acetyl group during synthesis. |
| Premature Deprotection of OtBu Group | Review the synthesis and cleavage protocols. Ensure that the conditions used for removing other protecting groups are not harsh enough to prematurely cleave the OtBu group. The OtBu group is labile to strong acids.[5] |
| In-source Cyclization during Mass Spectrometry Analysis | Free glutamic acid can cyclize to pyroglutamic acid in the electrospray ionization source of a mass spectrometer.[10] Optimize MS conditions, such as the fragmentor voltage, and use chromatographic methods that separate Glu from pGlu to confirm the origin of the modification.[10] |
| Contamination with Unprotected Glutamic Acid | Ensure that the amino acid stock used for the N-terminus was indeed this compound and not a standard protected glutamic acid like Fmoc-Glu(OtBu)-OH. |
Issue 2: Low coupling efficiency of this compound during solid-phase peptide synthesis (SPPS).
| Possible Cause | Recommended Action |
| Steric Hindrance | The acetyl group and the OtBu protecting group can cause steric hindrance. Use a more potent coupling reagent combination, such as HBTU/HOBt or HATU, and potentially a longer coupling time or double coupling. |
| Aggregation of the Growing Peptide Chain | Peptide aggregation on the solid support can hinder coupling. Use solvents known to disrupt secondary structures, such as NMP instead of DMF, or incorporate additives like DBU (in small amounts) or use a different resin. |
| Improper Amino Acid Activation | Ensure that the coupling reagents are fresh and that the activation step is performed correctly according to the manufacturer's protocol. |
Data Presentation
Table 1: pH and Temperature Effect on N-terminal Glutamate Cyclization Half-Life
| pH | Temperature (°C) | Half-life of N-terminal Glu |
| 4.1 | 45 | ~9 months[6][11] |
| 6.2 | 37-45 | Minimal formation observed[6][7] |
| 8.0 | 37-45 | Increased formation observed[6][7] |
Experimental Protocols
Protocol 1: Detection and Quantification of Pyroglutamate Formation by LC-MS
This protocol provides a general method for detecting and quantifying pGlu formation.
-
Sample Preparation:
-
For intact proteins, reduction and alkylation may be necessary to analyze individual chains.
-
For peptide mapping, digest the protein with a specific protease (e.g., Trypsin, Lys-C).[1]
-
-
Chromatographic Separation:
-
Utilize a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with a C18 column.[6][11]
-
Employ a gradient of acetonitrile in water with an acidic modifier like formic acid or trifluoroacetic acid.[10]
-
The gradient should be optimized to achieve baseline separation of the native peptide/protein from the pGlu-containing form.[6][11]
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode to identify the masses corresponding to the native peptide and the pGlu-modified peptide (mass difference of -18.01 Da for Glu).[2]
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the sequence and pinpoint the modification to the N-terminus.[6][12]
-
-
Quantification:
-
Quantify the extent of pGlu formation by integrating the peak areas from the extracted ion chromatograms of the native and modified peptides.
-
For absolute quantification, a standard curve can be generated using a synthetic pGlu-containing peptide.[2]
-
Visualizations
Caption: Mechanism of pyroglutamate formation and its prevention.
Caption: Troubleshooting workflow for unexpected pyroglutamate formation.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Ac-Glu(OtBu)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Ac-Glu(OtBu)-OH coupling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or N-Acetyl-L-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid.[1][2] The N-terminus is protected by an acetyl group, and the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester. This compound is commonly used in peptide synthesis to introduce a glutamic acid residue into a peptide sequence. The protecting groups prevent unwanted side reactions during the coupling process.
Q2: What are the solubility properties of this compound?
A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3][4] Its solubility in common peptide synthesis solvents like dimethylformamide (DMF) is also generally good.
Q3: Which coupling reagents are recommended for this compound?
A3: A variety of coupling reagents can be used for this compound. The choice often depends on the specific requirements of the synthesis, such as the steric hindrance of the coupling partner and the desired reaction time. Commonly used reagents include:
-
Carbodiimides: such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often used with additives to suppress racemization.[5][6]
-
Uronium/Aminium Salts: such as HATU, HBTU, and HCTU, which are known for their high efficiency and rapid reaction times.[7]
-
Phosphonium Salts: like PyBOP and PyAOP, which are also highly effective and can be advantageous in specific situations, such as coupling sterically hindered amino acids.[7][8]
Q4: Why is an additive like HOBt or HOAt used with coupling reagents?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for minimizing racemization, a common side reaction during peptide coupling. They react with the activated carboxylic acid to form an active ester that is less prone to racemization than the intermediates formed by some coupling reagents alone.[5][8] HOAt and Oxyma Pure are generally considered more effective than HOBt in suppressing racemization.[8]
Troubleshooting Guide
Issue 1: Low Coupling Yield
| Possible Cause | Suggested Solution |
| Incomplete Activation | Ensure the coupling reagent is fresh and has been stored correctly. Consider extending the pre-activation time before adding the amine component, but be mindful that over-activation can also be detrimental.[8] |
| Steric Hindrance | If coupling to a sterically hindered amino acid, consider using a more powerful coupling reagent like HATU or PyAOP. Increasing the reaction temperature or extending the reaction time may also be necessary. A double coupling, where the coupling step is repeated, can also improve the yield.[8] |
| Poor Solubility of Reactants | Although this compound is generally soluble, the growing peptide chain on a solid support can sometimes lead to poor solvation. Consider switching to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), or using a mixture of solvents.[9][10] |
| Suboptimal Reagent Stoichiometry | Ensure that the correct equivalents of the amino acid, coupling reagent, and base are used. A typical starting point is to use a slight excess of the amino acid and coupling reagent relative to the amine component. |
Issue 2: Presence of Side Products
| Possible Cause | Suggested Solution |
| Racemization | This side reaction leads to the formation of the D-enantiomer of the amino acid being coupled. To minimize racemization, use an additive like HOAt or Oxyma Pure.[8] Using a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of a stronger base like diisopropylethylamine (DIPEA), can also be beneficial.[8] Lowering the reaction temperature can also help reduce the rate of racemization. |
| Guanidinylation of the N-terminus | This can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), leading to chain termination.[11] This side reaction can be suppressed by pre-activating the carboxylic acid with the coupling reagent before adding the mixture to the amine component.[11] Using phosphonium-based reagents like PyBOP is another way to avoid this issue. |
| Pyroglutamate Formation | N-terminal glutamic acid residues can undergo cyclization to form pyroglutamate, especially under basic conditions.[11] While this is more of a concern for the N-terminal residue of the final peptide, it's a known side reaction for glutamic acid derivatives. |
| Diketopiperazine Formation | This side reaction is more prevalent at the dipeptide stage and can lead to cleavage of the dipeptide from the resin.[11] If proline is one of the first two amino acids, this is a particular risk. Using 2-chlorotrityl chloride resin can help to suppress this side reaction in Fmoc-based synthesis.[11] |
Data Presentation
Table 1: Common Coupling Reagents for this compound
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| DIC/HOBt | Carbodiimide | Cost-effective, minimal racemization with HOBt. | Slower reaction times compared to other reagents. |
| HATU | Uronium/Aminium | Highly reactive, fast coupling, effective for hindered amino acids.[7] | Can cause guanidinylation of the N-terminus. |
| HBTU | Uronium/Aminium | Very efficient, widely used.[5] | Can cause guanidinylation of the N-terminus. |
| PyBOP | Phosphonium | High coupling efficiency, less prone to racemization, does not cause guanidinylation.[8] | Solutions in DMF have moderate stability. |
Table 2: Recommended Bases for this compound Coupling
| Base | Chemical Name | pKa of Conjugate Acid | Notes |
| DIPEA | N,N-Diisopropylethylamine | ~10.8 | Commonly used, but can increase the risk of racemization.[8] |
| NMM | N-Methylmorpholine | ~7.4 | Weaker base, often preferred to minimize racemization.[8] |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | ~7.4 | A sterically hindered, non-nucleophilic base that can reduce racemization.[8] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is suitable for most standard coupling reactions of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF.
-
Activation: In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading), HATU (e.g., 3.9 equivalents), and HOAt (e.g., 4 equivalents) in DMF.
-
Coupling: Add a base, such as DIPEA (e.g., 8 equivalents), to the activated amino acid solution and mix briefly. Immediately add this solution to the deprotected resin.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with agitation.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling. A negative test indicates a complete reaction. If the test is positive, a second coupling may be necessary.[8]
Protocol 2: Low-Racemization Coupling using DIC/HOAt
This protocol is recommended when coupling to sensitive residues or when racemization is a significant concern.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Reagent Preparation: In a separate vial, dissolve this compound (e.g., 3 equivalents) and HOAt (e.g., 3 equivalents) in DMF.
-
Coupling: Add DIC (e.g., 3 equivalents) to the amino acid solution. Add this mixture to the deprotected resin.
-
Reaction: Allow the reaction to proceed at room temperature with agitation. Reaction times may be longer than with HATU (e.g., 2-4 hours).
-
Washing and Confirmation: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Workflow for troubleshooting low coupling yield.
Caption: Decision tree for mitigating common side reactions.
References
- 1. achemtek.com [achemtek.com]
- 2. peptide.com [peptide.com]
- 3. This compound | CAS:84192-88-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 84192-88-1 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Ac-Glu(OtBu)-OH solubility issues in DMF and other solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ac-Glu(OtBu)-OH in DMF and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally soluble in a range of organic solvents. Qualitative data indicates solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] However, challenges with its solubility, particularly in N,N-dimethylformamide (DMF), can arise depending on the concentration, temperature, and purity of both the compound and the solvent.
Q2: Why am I experiencing difficulty dissolving this compound in DMF?
A2: Several factors can contribute to the poor solubility of this compound in DMF. These include:
-
Concentration: Attempting to dissolve the compound at a concentration that exceeds its solubility limit in DMF at a given temperature.
-
Solvent Quality: The presence of water or other impurities in the DMF can significantly decrease the solubility of protected amino acids. Using a high-purity, anhydrous grade of DMF is crucial.
-
Temperature: The solubility of this compound is temperature-dependent. Dissolution at room temperature may be slow or incomplete.
-
Compound Purity: Impurities in the this compound solid can affect its dissolution characteristics.
Q3: Are there any recommended storage conditions to maintain the quality of this compound?
A3: Yes, proper storage is essential. It is recommended to store this compound in a tightly sealed container in a dry environment at 2-8°C.[2][3] This helps to prevent degradation and maintain its solubility profile for experimental use.
Troubleshooting Guide for Solubility Issues
If you are encountering problems with dissolving this compound, please follow the troubleshooting workflow below.
References
Technical Support Center: Troubleshooting OtBu Group Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of the tert-butyl (OtBu) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for OtBu group deprotection?
A1: The most common method for cleaving the OtBu ester is acid-catalyzed hydrolysis.[1] A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is widely used for this purpose.[1][2] The reaction is typically carried out at room temperature and is often complete within 1-4 hours.[2]
Q2: What is the underlying mechanism of acid-catalyzed OtBu deprotection?
A2: The deprotection proceeds via an acid-catalyzed elimination mechanism (E1).[3] A strong acid, such as TFA, protonates the ester oxygen, leading to the cleavage of the C-O bond. This results in the formation of the deprotected carboxylic acid and a stable tertiary tert-butyl carbocation.[3] This carbocation is then typically quenched by a scavenger or the solvent.
Q3: What are the primary side reactions observed during OtBu deprotection?
A3: The major side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[4] Amino acids with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are particularly susceptible to this modification, leading to the formation of tert-butylated byproducts.[4][5]
Q4: How can I prevent the tert-butylation of sensitive amino acid residues?
A4: The most effective way to prevent this side reaction is by using "scavengers" in the deprotection cocktail.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your substrate.[5] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2][6]
Q5: Can OtBu deprotection be incomplete, and what are the common causes?
A5: Yes, incomplete deprotection can occur due to several factors:
-
Insufficient Acid: The amount or concentration of the acid may be too low to drive the reaction to completion.[2]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration, especially for sterically hindered substrates.[2]
-
Low Temperature: Most deprotections are performed at room temperature; lower temperatures can slow down the reaction rate.[4]
-
Steric Hindrance: The accessibility of the OtBu group to the acid can be limited by the surrounding molecular structure.[4]
-
Solvent Choice: While DCM is common, its choice can influence the reaction's efficiency for certain substrates.[2]
Q6: Are there alternative, milder methods for OtBu deprotection?
A6: Yes, for substrates sensitive to strong acids, alternative methods exist. One such method involves the use of a catalytic amount of tris(4-bromophenyl)amminium radical cation (also known as "Magic Blue") in the presence of triethylsilane.[7][8] This method is performed under neutral conditions and avoids the use of strong acids.[7] Other Lewis acids like Zinc Bromide (ZnBr₂) have also been used for selective deprotection.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues of incomplete OtBu deprotection.
Issue 1: Incomplete Deprotection Observed by TLC/LC-MS
Symptoms:
-
The starting material spot/peak is still present after the standard reaction time.
-
The yield of the desired product is low, with a significant amount of starting material recovered.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete OtBu deprotection.
Detailed Steps:
-
Extend the Reaction Time: For sterically hindered substrates, cleavage may be slower. Extend the reaction time to 4, 8, or even 24 hours, monitoring the progress periodically by TLC or LC-MS.[2]
-
Increase Reaction Temperature: Gently warming the reaction mixture to around 40°C can increase the rate of deprotection. However, be cautious as this may also promote side reactions.[2]
-
Increase Acid Concentration: If extending time and temperature is insufficient, increase the concentration of TFA. A common starting point is 25-50% TFA in DCM.[10] For very resistant groups, using neat TFA might be necessary.
-
Consider Alternative Acidic Conditions: Other strong acids like anhydrous HCl in an organic solvent (e.g., dioxane or acetic acid) can be effective.[1]
-
Switch to an Alternative Deprotection Method: If acidic conditions lead to degradation or are still ineffective, consider milder, non-acidic methods.[7][8]
Issue 2: Formation of Side Products (+56 Da peaks in LC-MS)
Symptoms:
-
Analysis by HPLC or LC-MS shows unexpected peaks with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[4]
Cause:
-
Alkylation of nucleophilic functional groups by the tert-butyl cation generated during acid cleavage.[4]
Solution:
-
Incorporate Scavengers: Always include an appropriate scavenger or a scavenger cocktail in your deprotection reagent, especially when working with sensitive residues like Trp, Met, Cys, or Tyr.[4][5]
Scavenger Selection Table:
| Sensitive Residue | Common Scavengers | Concentration (v/v) | Reference(s) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 2.5-5% | [2][6] |
| Methionine (Met) | Thioanisole | 2.5-5% | [2] |
| Cysteine (Cys) | Dithiothreitol (DTT), 1,2-Ethanedithiol (EDT) | 2.5-5% | [2][6] |
| Tyrosine (Tyr) | Phenol, Thioanisole | 2.5-5% | [4] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated OtBu Deprotection
-
Preparation: Dissolve the OtBu-protected substrate in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired concentration (typically 25-50% v/v). If the substrate contains sensitive residues, add the appropriate scavengers (e.g., 2.5-5% TIS).[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[10]
-
Purification: Purify the crude product by standard methods such as column chromatography or recrystallization.[1]
Protocol 2: Mild OtBu Deprotection using "Magic Blue"
-
Preparation: Dissolve the OtBu-protected substrate in dichloromethane (DCM).
-
Reagent Addition: Add a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue").[7]
-
Hydrosilane Addition: Add triethylsilane to the reaction mixture.[7]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the resulting carboxylic acid by standard chromatographic techniques.[7]
OtBu Deprotection Mechanism and Side Reaction:
Caption: Mechanism of OtBu deprotection and prevention of side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to detect and remove byproducts from Ac-Glu(OtBu)-OH reactions.
Technical Support Center: Ac-Glu(OtBu)-OH Reactions
Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the detection and removal of byproducts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, typically via acetylation of H-Glu(OtBu)-OH, can lead to several common impurities. The most significant byproduct is the intramolecular cyclization product, Ac-pGlu(OtBu)-OH (the pyroglutamate derivative). Other potential impurities include unreacted starting material (H-Glu(OtBu)-OH) and residual reagents such as acetic acid. The formation of pyroglutamate is a common, non-enzymatic reaction for glutamic acid derivatives.[1][2]
Q2: How can I detect the formation of the pyroglutamate byproduct during my reaction?
A2: The pyroglutamate derivative, also known as 5-oxoproline, can be detected using several analytical techniques.[3] High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the pyroglutamate byproduct from the desired product.[1][2] Additionally, Mass Spectrometry (MS) can identify the byproduct by its distinct molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[3] For real-time reaction monitoring, Thin-Layer Chromatography (TLC) can often distinguish the product from less polar byproducts and starting materials.
Q3: My TLC plate shows multiple spots. What do they represent?
A3: Multiple spots on a TLC plate indicate an impure sample. In a typical acetylation reaction for this compound, you might observe the following:
-
Product (this compound): This will be your main spot.
-
Starting Material (H-Glu(OtBu)-OH): If the reaction is incomplete, you will see a spot for the starting amine. This spot will stain positive with a ninhydrin solution.
-
Pyroglutamate Byproduct: This cyclized product is often less polar than the starting material and may have an Rf value close to your desired product, sometimes making separation challenging.
-
Baseline Spot: Highly polar impurities, such as unreacted acids or salts, may remain at the baseline.
Q4: What analytical methods are recommended for final purity assessment?
A4: For quantitative purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or MS detector is the preferred method.[1][2] It can effectively separate and quantify the desired product and various impurities. For structural confirmation and to ensure the absence of isomeric impurities, ¹H and ¹³C NMR spectroscopy are essential.[3] High-resolution mass spectrometry can be used to confirm the exact mass of the final product.[3]
Q5: How can I remove the pyroglutamate byproduct and other impurities from my crude product?
A5: Purification can typically be achieved using flash column chromatography on silica gel. Since the polarities of the desired product and the pyroglutamate byproduct can be similar, a carefully chosen solvent gradient is crucial for effective separation. Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system can be an effective method for removing impurities. For acidic impurities like acetic acid, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up is recommended.
Data Presentation: Byproduct Summary
The table below summarizes the key compounds you may encounter in your reaction mixture.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| N-Acetyl-L-glutamic acid γ-tert-butyl ester | This compound | C₁₁H₁₉NO₅ | 245.27[4][5][6] | Desired Product. |
| L-Glutamic acid γ-tert-butyl ester | H-Glu(OtBu)-OH | C₉H₁₇NO₄ | 203.23 | Unreacted starting material. Will be positive with ninhydrin stain. |
| N-Acetyl-pyroglutamic acid tert-butyl ester | Ac-pGlu(OtBu)-OH | C₁₁H₁₇NO₄ | 227.26 | Common cyclized byproduct formed via dehydration.[3][7] Often has a similar polarity to the desired product. |
| Acetic Acid | AcOH | C₂H₄O₂ | 60.05 | Reagent byproduct. Can typically be removed with an aqueous basic wash. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The optimal system will depend on your specific reaction conditions.
-
Spotting: Using a capillary tube, spot the crude reaction mixture onto a silica gel TLC plate. It is also advisable to spot standards of your starting material and, if available, the purified product for comparison.
-
Development: Place the TLC plate in the chamber and allow the solvent to ascend until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if applicable). Subsequently, stain the plate to visualize all components.
-
Ninhydrin Stain: A specific stain for primary/secondary amines. It will stain the unreacted H-Glu(OtBu)-OH, typically appearing as a purple or yellow spot upon heating.
-
Potassium Permanganate (KMnO₄) Stain: A general stain that reveals most organic compounds as yellow/brown spots on a purple background.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using a slurry method with your chosen eluent system (e.g., starting with 100% Ethyl Acetate and gradually increasing polarity with Methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load the silica powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity. The pyroglutamate byproduct often elutes before or very close to the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a dilute solution of your final product (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Chromatographic Conditions:
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure the separation of all components.[8]
-
Analysis: Inject the sample and analyze the resulting chromatogram. Calculate the purity based on the relative peak areas.
Visualizations
Caption: Reaction pathway for this compound and byproduct formation.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for product analysis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 4. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. peptide.com [peptide.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Strategies for improving the yield of peptides containing Ac-Glu(OtBu)-OH.
Welcome to the technical support center for peptide synthesis utilizing N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to help improve peptide yield and purity.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving low yield and other common problems encountered during the synthesis of peptides containing the this compound residue.
Q1: My overall peptide yield is significantly lower than expected after cleavage and purification. How do I identify the cause?
A1: A low final yield can result from inefficiencies at multiple stages. A logical diagnostic workflow is essential to pinpoint the root cause. The first step is to determine if the issue lies with the synthesis on the solid support or with the final cleavage and work-up procedures.
Initial Diagnosis:
-
Test Cleavage: Before cleaving the entire batch of resin, perform a test cleavage on a small amount (10-20 mg).[1] Analyze the crude product by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful.
-
Analyze Intermediates: If the target mass is absent or very low, the issue is with the on-resin synthesis. If a difficult coupling is suspected (e.g., at the this compound residue or a sterically hindered amino acid), a small sample of resin can be cleaved and analyzed by MS to identify truncated sequences and pinpoint the point of failure.[1]
-
Review Purification Data: Analyze the HPLC chromatogram of your crude peptide. A high prevalence of deletion sequences or modification byproducts points to specific problems during synthesis or cleavage.
The following diagram outlines a general workflow for troubleshooting low peptide yield.
Caption: General workflow for troubleshooting low peptide yield.
Q2: I suspect incomplete coupling of the this compound residue. What should I do?
A2: this compound, like other N-acetylated or sterically hindered amino acids, can be challenging to couple efficiently.[2] Incomplete coupling leads to deletion sequences, reducing the yield of the full-length peptide.
Solutions:
-
Use a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. Switch to a more robust uronium/aminium or phosphonium salt-based reagent.[1][3]
-
Increase Reagent Concentration and Time: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) and extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1][4]
-
Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid. This is particularly useful for known difficult couplings.[4][5]
-
Increase Temperature: For very difficult sequences, performing the coupling at a higher temperature (e.g., 50-75°C) can help overcome steric hindrance and break up peptide aggregation on the resin.[1][5][6]
-
Monitor the Reaction: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines after coupling. Note that the Kaiser test will be negative after the successful coupling of the N-terminally acetylated this compound residue. It is most useful for monitoring the coupling before this final residue is added.[1]
| Coupling Reagent | Relative Efficiency | Racemization Risk | Notes |
| DIC/HOBt | Standard | Moderate | Cost-effective but can be slow for hindered couplings.[1] |
| HBTU/HCTU | High | Low | Widely used, efficient, and fast. Good first choice for difficult couplings.[1][7] |
| HATU | Very High | Very Low | Excellent for sterically hindered amino acids due to the formation of a highly reactive HOAt ester.[3] |
| COMU | Very High | Very Low | High solubility and considered safer than benzotriazole-based reagents like HBTU.[1][7] |
Q3: My peptide has an unexpected mass corresponding to the loss of water, especially if the intended N-terminus was Glutamic Acid. What happened?
A3: This is a classic case of pyroglutamate (pGlu) formation.[8] This occurs when an N-terminal glutamic acid (Glu) residue undergoes intramolecular cyclization, resulting in the loss of a water molecule.[8] This blocks the N-terminus, preventing further sequencing, and introduces heterogeneity into the final product.[8]
The primary reason for using this compound is to introduce a pre-blocked N-terminus, thereby preventing this side reaction from occurring. If you are using this compound as the final residue, pyroglutamate formation from that position is not possible. This side reaction is relevant if your sequence design calls for an N-terminal Glu that is not acetylated.
Caption: Mechanism of pyroglutamate formation from N-terminal Glu.
Prevention Strategies (for N-terminal Glu):
-
pH Control: The rate of pGlu formation from glutamic acid is minimal around pH 6.0-7.0.[8][9] Maintain this pH range during purification and storage.
-
Acetylation: The most effective prevention is to acetylate the N-terminus on-resin after the final coupling, or to use this compound directly as the final residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The main advantage is to introduce a stable, N-terminally acetylated glutamic acid residue in a single step. This is a crucial strategy to prevent the in-vitro formation of pyroglutamate from an N-terminal glutamic acid, a common side reaction that can occur during purification or storage.[8][10][11] It ensures product homogeneity and a defined N-terminus.
Q2: Can the OtBu protecting group on the side chain cause problems during cleavage?
A2: The tert-butyl (OtBu) ester is a standard acid-labile protecting group and is efficiently removed during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[12] However, the cleavage process generates tert-butyl cations, which can alkylate sensitive residues like Tryptophan (Trp) or Methionine (Met). It is essential to use a cleavage cocktail containing scavengers, such as triisopropylsilane (TIS) and water, to trap these cations and prevent side reactions.[3][13] A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Q3: What solvents are recommended if this compound has poor solubility?
A3: While Dimethylformamide (DMF) is the standard solvent for SPPS, some protected amino acids can have limited solubility. If you observe precipitation of this compound during pre-activation or coupling, consider using alternative solvents or co-solvents.[14] N-Methyl-2-pyrrolidone (NMP) often has better solvating power than DMF.[14][15] In difficult cases, adding a small amount of Dimethyl Sulfoxide (DMSO) as a co-solvent can improve solubility, but it can be harder to remove during washing steps.[14]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is recommended for efficiently coupling the sterically hindered this compound residue.
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (e.g., using 20% piperidine in DMF) and thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction for completion (see Protocol 2 for monitoring the preceding coupling).
-
Washing: Once coupling is complete, filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the final cleavage or storage.
Caption: Workflow for coupling this compound using HATU.
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test detects free primary amines on the resin. It is used to confirm that a coupling reaction has gone to completion before adding the final N-acetylated residue. A positive test (blue beads) indicates incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
Procedure:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel and wash them thoroughly with DMF in a small test tube.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the test tube.[1]
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Colorless/Yellow Beads & Solution: Coupling is complete (no free primary amines).
-
Dark Blue Beads & Colorless Solution: Coupling is nearly complete. Consider extending the coupling time.[1]
-
Dark Blue Beads & Blue Solution: Coupling is incomplete. A recouple is necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. peptide.com [peptide.com]
- 7. mesalabs.com [mesalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Ac-Glu(OtBu)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding aggregation problems encountered during the synthesis of peptides containing Acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, often driven by the formation of intermolecular hydrogen bonds leading to secondary structures like β-sheets.[1][2] This is particularly common in hydrophobic sequences.[1][3] Aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling efficiencies, which in turn results in deletion sequences and a difficult final purification.[2][3] A visible sign of aggregation can be the shrinking of the resin bed.[2]
Q2: Is this compound itself prone to causing aggregation?
A2: While this compound itself is not typically considered a primary driver of aggregation, it can be part of a peptide sequence that is prone to aggregation.[4] The aggregation phenomenon is more closely related to the overall sequence composition and length, particularly stretches of hydrophobic residues.[1][4] Aggregation is most likely to occur when the peptide chain reaches 5-15 residues in length.[1]
Q3: What are the common side reactions associated with Glutamic Acid derivatives in SPPS?
A3: Besides aggregation of the entire peptide chain, Glutamic acid derivatives can be involved in specific side reactions. If glutamic acid is at the N-terminus, it can cyclize to form pyroglutamate, especially during the coupling of the subsequent amino acid.[5] During final cleavage with strong acids, the deprotected carboxylic acid can form an acylium ion, which may also lead to pyroglutamate formation or reaction with scavengers.[3]
Q4: Can the choice of protecting groups influence aggregation?
A4: Yes, the side-chain protecting groups can influence aggregation.[1] While the tert-butyl (OtBu) group on the glutamic acid side chain is standard in Fmoc/tBu chemistry, the combination of protecting groups on other residues in the sequence can affect the overall hydrophobicity and propensity for secondary structure formation.
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency After Incorporating this compound
Symptoms:
-
Positive Kaiser test (or other amine test) after the coupling step following the addition of the amino acid after this compound.
-
Low yield of the target peptide upon final analysis.
-
Presence of deletion sequences (mass of target peptide - mass of one or more amino acids) in the crude mass spectrum.
Possible Cause: The peptide sequence downstream of this compound is prone to aggregation, hindering the accessibility of the N-terminal amine for coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor coupling efficiency.
Solutions:
-
Modify the Solvent System:
-
Switch the primary solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which is known to be better at solvating aggregated peptides.[3]
-
Add Dimethyl sulfoxide (DMSO) to the coupling solvent (up to 20%). DMSO is a powerful dissociating solvent that can disrupt secondary structures.[6]
-
-
Increase Temperature or Use Microwave Energy:
-
Incorporate Structure-Disrupting Elements (for resynthesis):
-
If the sequence is known to be difficult, plan a new synthesis incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids. These introduce "kinks" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation.[2]
-
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
A "tailing" or broadening of the piperidine-dibenzofulvene adduct peak during UV monitoring of the Fmoc deprotection step.
-
The presence of Fmoc-protected peptide in the final crude product.
Possible Cause: Peptide aggregation is preventing the piperidine base from accessing the Fmoc group on the N-terminus of the growing peptide chain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Solutions:
-
Modify the Deprotection Reagent:
-
Instead of the standard 20% piperidine in DMF, use a stronger base solution, such as 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[3] DBU is a non-nucleophilic base that can be more effective in deprotecting sterically hindered or aggregated sequences.
-
-
Increase Deprotection Time and Agitation:
-
Increase the deprotection time and ensure vigorous mixing or sonication during this step to help break apart aggregates.[3]
-
-
Solvent Modification:
-
As with coupling, adding DMSO to the deprotection solution can help to resolvate the peptide chains.
-
Quantitative Data
Table 1: Solubility of Z-Glu(OtBu)-OH in Common Solvents
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | 200 mg/mL[7] |
| Chloroform | CHCl₃ | Soluble | Not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not available |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Not available |
| Acetone | C₃H₆O | Soluble | Not available |
Note: This data is for a related compound and should be used as a general guide. Always perform a small-scale solubility test.[7]
Experimental Protocols
Protocol 1: Standard Coupling of an Amino Acid Post-Aggregation Event
This protocol outlines a robust coupling method to be used when aggregation is suspected.
-
Resin Preparation: After a potentially incomplete deprotection, wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual base.[8]
-
Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq), HATU (2.9 eq), and N,N-Diisopropylethylamine (DIPEA) (6 eq) in NMP.[8] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the washed resin. Agitate the reaction vessel at an elevated temperature (e.g., 40°C) for 1-2 hours. Microwave irradiation can be used as an alternative.
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction.[8] If the test is positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin with NMP (5x) and DCM (3x).[8]
Protocol 2: Deprotection Using DBU
This protocol is for situations where standard piperidine deprotection is incomplete.
-
Resin Preparation: Wash the peptide-resin with DMF (3x).
-
DBU Deprotection: Prepare a solution of 2% DBU and 2% piperidine in DMF. Add this solution to the resin and agitate for 3 minutes.
-
Second Deprotection: Drain the solution and add a fresh 2% DBU / 2% piperidine in DMF solution. Agitate for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5x) to ensure all residual DBU is removed, as it can interfere with the subsequent coupling step.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of capping unreacted amines after coupling reactions in solid-phase peptide synthesis (SPPS), with a specific focus on the sterically hindered amino acid, Ac-Glu(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of capping in solid-phase peptide synthesis?
A1: Capping is a crucial step in SPPS to permanently block unreacted (free) N-terminal amines on the growing peptide chain after a coupling step. This is typically achieved by acetylation.[1] The primary goal is to prevent these unreacted amines from participating in the subsequent amino acid coupling cycle, which would otherwise lead to the formation of "deletion sequences" – peptides missing one or more amino acids.[1] These deletion sequences are often difficult to separate from the target peptide during purification, thus reducing the overall purity and yield of the synthesis.[1]
Q2: When is capping particularly important?
A2: Capping is especially critical when coupling sterically hindered amino acids, such as this compound, or when synthesizing long or difficult peptide sequences.[2][3] Steric hindrance can slow down the coupling reaction, leading to a higher population of unreacted amines.[2] Aggregation of the growing peptide chain on the solid support can also prevent complete coupling, making capping a necessary step to ensure the purity of the final product.
Q3: What are the standard reagents used for capping?
A3: The most common capping agent is acetic anhydride, which serves as the acetylating agent.[4] It is typically used in combination with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[4] A common capping solution consists of a mixture of acetic anhydride and pyridine in DMF.
Q4: How can I monitor the completion of the capping reaction?
A4: The completion of the capping reaction is monitored by testing for the presence of free primary amines on the resin. The most common method is the Kaiser (ninhydrin) test.[4][5] A negative Kaiser test (the beads remain colorless or yellowish) indicates that all primary amines have been capped.[4] For capping after coupling to a secondary amine (like proline), the Kaiser test is unreliable and alternative tests such as the Chloranil or Isatin test should be used.[5]
Q5: Are there alternatives to acetic anhydride for capping?
A5: Yes, alternatives to acetic anhydride are available, which can be useful if acetic anhydride is restricted or causes side reactions. One common alternative is propionic anhydride, which functions similarly to acetic anhydride.[6] Another approach is to use a mixture of dichloromethane (DCM), methanol (MeOH), and DIPEA.[7] It is also possible to use acetic acid with a coupling reagent like DIC and an additive such as HOBt or Oxyma, essentially performing an N-terminal acetylation as a coupling reaction.[6]
Troubleshooting Guides
Issue 1: Incomplete Capping (Positive Kaiser Test after Capping)
-
Possible Cause:
-
Insufficient Reagents or Reaction Time: The amount of capping reagent or the reaction time may not have been sufficient to cap all unreacted amines.
-
Poor Solvation/Peptide Aggregation: The peptide-resin may be aggregated, preventing the capping reagents from accessing all the free amines.
-
Deactivated Reagents: The acetic anhydride may have hydrolyzed over time.
-
-
Solutions:
-
Repeat the Capping Step: Wash the resin thoroughly with DMF and repeat the capping procedure with freshly prepared reagents.[8]
-
Increase Reaction Time: Extend the capping reaction time to 1 hour.
-
Improve Solvation: Use a solvent known to reduce aggregation, such as N-methylpyrrolidone (NMP), or a mixture of DMF and DCM.
-
Use Fresh Reagents: Always use fresh, high-quality acetic anhydride and other reagents.
-
Issue 2: Low Purity of the Final Peptide with Deletion Sequences
-
Possible Cause:
-
Incomplete Coupling Followed by Incomplete Capping: This is the most common cause of deletion peptides.[9] If the initial coupling is inefficient and the subsequent capping step is also incomplete, the remaining free amines will react in the next coupling cycle.
-
-
Solutions:
-
Optimize Coupling: For sterically hindered amino acids like this compound, consider double coupling (repeating the coupling step before capping).[2] Using more potent coupling reagents like HATU or HCTU can also improve coupling efficiency.[2][3]
-
Ensure Complete Capping: Always confirm the absence of free amines with a negative Kaiser test (or other appropriate tests) after capping. If the test is positive, repeat the capping step.[4]
-
Issue 3: Unexpected Side Reactions after Capping
-
Possible Cause:
-
Side Chain Modification: While generally robust, capping reagents can sometimes react with sensitive amino acid side chains. For instance, the side chain of arginine can be acetylated under certain conditions.[8]
-
Pyroglutamate Formation: N-terminal glutamic acid can be prone to cyclization to form pyroglutamate, especially under acidic or basic conditions. While this is more commonly a problem during deprotection or cleavage, the conditions of capping could potentially contribute.
-
Aspartimide Formation Analogy: Aspartic acid residues are known to form aspartimide intermediates, particularly when followed by a small amino acid like glycine. While less common with glutamic acid, a similar cyclization is theoretically possible, especially with strong bases.
-
-
Solutions:
-
Use Milder Conditions: If side reactions are suspected, consider using a milder capping cocktail or reducing the reaction time.
-
Alternative Capping Reagents: For sensitive sequences, using an alternative capping method, such as propionic anhydride or the DCM/MeOH/DIPEA mixture, may be beneficial.[6][7]
-
Strategic Capping: In some cases, for very sensitive sequences, it may be preferable to optimize the coupling reaction to near completion and omit the capping step, though this carries the risk of deletion peptides.
-
Quantitative Data on Capping Efficiency
While the literature emphasizes the importance of capping for achieving high peptide purity, specific quantitative data directly comparing the efficiency of different capping agents is not extensively reported in a standardized format. The efficiency is highly dependent on the peptide sequence, the resin, and the specific reaction conditions. However, successful capping is generally considered to be the point at which a qualitative test for free amines (e.g., the Kaiser test) is negative. Mass spectrometry is the ultimate tool to quantify the levels of deletion peptides in the final product, which is an indirect measure of capping efficiency.[10] A study on the synthesis of [D-Ala3,6,9,12,15,18]Ala20-Val reported an average deletion of only 0.036% per step with an optimized protocol, highlighting the potential for near-quantitative coupling and capping.[10]
| Capping Method | Reagents | Typical Conditions | Relative Efficiency (Qualitative) | Notes |
| Standard Acetic Anhydride | Acetic Anhydride, Pyridine or DIPEA, DMF | 10-50 equivalents of reagents, 20-30 min at RT | High | The most widely used and generally effective method.[4] |
| Propionic Anhydride | Propionic Anhydride, Pyridine or DIPEA, DMF | Similar to acetic anhydride | High | A good alternative when acetic anhydride is not available.[6] |
| DCM/MeOH/DIPEA | Dichloromethane, Methanol, DIPEA (17:2:1) | 45-60 min at RT | Effective | A non-anhydride-based method.[7] |
| Acetic Acid with Coupling Reagent | Acetic Acid, DIC, HOBt or Oxyma, DMF | 30 min at RT | Effective | Treats capping as an N-terminal acetylation coupling reaction.[6] |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
-
Washing: After the coupling of this compound, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Capping Solution Preparation: Prepare a fresh capping solution of acetic anhydride and pyridine in DMF. A common ratio is 3:2 v/v of acetic anhydride to pyridine.[7] For a 0.1 mmol scale synthesis, this can be crudely measured as 3 "squirts" of acetic anhydride and 2 "squirts" of pyridine from a Pasteur pipette into a scintillation vial.
-
Capping Reaction: Add the capping solution to the washed peptide-resin and agitate gently at room temperature for 30 minutes.[7]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (5 x 1 min) to remove residual reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is negative (beads are colorless/yellow), proceed to the next Fmoc-deprotection step. If the test is positive (beads are blue/purple), repeat the capping procedure.[4]
Protocol 2: Capping with Acetic Anhydride and DIPEA (Lixisenatide Synthesis Example)
This protocol is adapted from conditions used in the synthesis of Lixisenatide, which contains a glutamic acid residue.[11]
-
Washing: After the coupling step, wash the peptide-resin with DMF.
-
Capping Solution Preparation: Prepare a fresh capping solution of 2% (v/v) acetic anhydride and 1% (v/v) DIPEA in DMF.[11]
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 10 minutes.[11]
-
Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.
Visualizations
Caption: Experimental workflow for capping unreacted amines after coupling.
Caption: Logical relationship between capping and peptide purity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Glutamic Acid Side-Chain Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Glutamic Acid Protecting Group
The strategic selection of a protecting group for the γ-carboxyl group of glutamic acid is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly influences the efficiency of peptide assembly, the prevention of side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison of common alternatives to the widely used tert-butyl (OtBu) ester for glutamic acid side-chain protection, with a focus on the Fmoc-SPPS strategy.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group for the glutamic acid side chain must be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The most prevalent alternatives to the OtBu group are the benzyl (Bzl) and allyl (OAll) esters.[1]
Quantitative and Qualitative Data Summary
The following table summarizes the key performance characteristics of the most common glutamic acid side-chain protecting groups. The optimal choice is contingent on the specific requirements of the peptide sequence, the overall synthetic strategy, and the desired orthogonality.[2]
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Structure on γ-carboxyl | -O-C(CH₃)₃ | -O-CH₂-C₆H₅ | -O-CH₂-CH=CH₂ |
| Deprotection Conditions | Strong acid (e.g., high concentration of TFA)[2] | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF, TFMSA)[2] | Palladium(0)-catalyzed allyl transfer[2] |
| Orthogonality to Fmoc Group | Excellent[1] | Excellent[1] | Excellent[1] |
| Key Advantages | High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[2] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[2] | Fully orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification of the glutamic acid side chain.[2][3] |
| Potential Side Reactions | Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[2] | Potential for incomplete removal; some partial cleavage can occur during repeated piperidine treatments for Fmoc deprotection.[1] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination of the final peptide.[2] |
| Suitability for Protected Fragments | No[1] | Yes[1] | Yes[1] |
| Typical Crude Peptide Purity | High[1] | Moderate to High[1] | Moderate to High[1] |
Other notable, though less common, alternatives include the 2-phenylisopropyl (O-2-PhiPr) ester, which can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), offering quasi-orthogonality to tBu-based groups and utility in synthesizing acid-sensitive peptides or for on-resin cyclization.[4][5] The 9-fluorenylmethyl (OFm) ester is another option, removable under similar basic conditions as the N-terminal Fmoc group, which can be useful in specific synthetic designs.
Experimental Protocols
Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.
Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.[2]
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5.
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.[2]
Selective Deprotection of γ-Benzyl (OBzl) Ester
This protocol describes the removal of the benzyl group via catalytic hydrogenation.[1]
Reagents:
-
Palladium on charcoal (Pd/C) catalyst (10%).
-
Solvent: Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.
-
Hydrogen gas (H₂).
Procedure:
-
Suspend the protected peptide or peptide-resin in a suitable solvent.
-
Add the Pd/C catalyst (typically 10-20% by weight of the peptide).[2]
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[2]
-
Evaporate the solvent to obtain the deprotected peptide.
Selective Deprotection of γ-Allyl (OAll) Ester
This procedure outlines the palladium-catalyzed removal of the allyl protecting group.[2]
Reagents:
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄).
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃)).
-
Dichloromethane (DCM).
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of the palladium catalyst and scavenger in DCM.
-
Add the catalyst/scavenger solution to the resin.
-
Gently agitate the mixture at room temperature for a specified time, monitoring the reaction progress.
-
Repeat the treatment with fresh reagents if necessary, monitoring the reaction by HPLC analysis of a small cleaved sample.[2]
-
Wash the resin thoroughly with DCM to remove the palladium catalyst and scavenger byproducts.[2]
Visualizing the Workflow
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the decision-making process for selecting a glutamic acid protecting group.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
A Comparative Guide to Protected Glutamic Acids: Unveiling the Advantages of Ac-Glu(OtBu)-OH
In the precise world of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of success. For the incorporation of glutamic acid, a trifunctional amino acid, the strategic choice of both α-amino and side-chain protecting groups dictates the overall synthetic strategy, influencing yield, purity, and the potential for side reactions. While Fmoc-, Boc-, and Z-protected glutamic acid derivatives have long been staples in solid-phase peptide synthesis (SPPS), Nα-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) offers distinct advantages in specific applications, particularly for the synthesis of peptides requiring N-terminal modification.
This guide provides an objective comparison of this compound with other commonly used protected glutamic acids, supported by established chemical principles and experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Core Principles: A Comparison of Protecting Group Chemistries
The fundamental difference between Ac-, Fmoc-, Boc-, and Z-protected glutamic acids lies in the nature and lability of the α-amino protecting group. This dictates the deprotection strategy and the orthogonality with the side-chain protection, which in all compared cases is the acid-labile tert-butyl (OtBu) group.[1][2]
| Protecting Group | Chemical Name | Deprotection Condition | Orthogonality with OtBu | Primary Application |
| Ac | Acetyl | Stable (Permanent N-terminal cap) | Fully Orthogonal | N-terminal acetylation to mimic native proteins, increase stability, and enhance cell permeability.[3][4] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile (e.g., 20% piperidine in DMF) | Fully Orthogonal | Standard for modern automated SPPS.[1][5] |
| Boc | tert-Butoxycarbonyl | Acid-labile (e.g., TFA) | Not Orthogonal | Well-established method, though less common now than Fmoc-SPPS.[6][7] |
| Z | Benzyloxycarbonyl | Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Fully Orthogonal | Primarily used in solution-phase synthesis.[8][9] |
Performance Comparison: The Acetyl Advantage
The primary advantage of using this compound lies in its ability to introduce a stable N-terminal acetyl group. This modification is not merely a synthetic convenience but a strategic tool to enhance the therapeutic potential of synthetic peptides.
Key Advantages of N-Terminal Acetylation:
-
Mimicking Native Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated.[4] Using this compound at the N-terminus allows for the synthesis of peptides that more closely resemble their native counterparts, which can be crucial for biological activity and recognition.
-
Increased Proteolytic Stability: The N-terminal amine is a primary site for degradation by aminopeptidases. Capping this terminus with an acetyl group blocks this degradation pathway, thereby increasing the peptide's in vivo half-life.[3]
-
Enhanced Membrane Permeability: The positively charged N-terminal ammonium group can hinder a peptide's ability to cross cell membranes. Neutralizing this charge through acetylation can improve cell penetration, a desirable characteristic for intracellular drug targets.
-
Prevention of Pyroglutamate Formation: N-terminal glutamic acid residues can be prone to intramolecular cyclization to form pyroglutamate, a side reaction that can truncate the peptide and complicate purification.[10][11][12] While this can occur with other protected glutamic acids upon deprotection of the N-terminus, direct incorporation of this compound as the final residue eliminates this possibility.
While offering these significant benefits, it is important to note that N-terminal acetylation may not always be desirable. If the N-terminal charge is essential for receptor binding or other biological interactions, its neutralization could diminish the peptide's efficacy.
Experimental Protocols
Detailed methodologies for the key steps in peptide synthesis using these protected glutamic acids are provided below.
Protocol 1: N-Terminal Acetylation using this compound in SPPS
This protocol assumes the peptide chain has been assembled on a solid support using standard Fmoc-SPPS, and the final N-terminal Fmoc group has been removed.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 1 minute. Drain the solvent.
-
Coupling:
-
Dissolve this compound (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in N,N-dimethylformamide (DMF).
-
Add the coupling solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from glutamic acid) using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[13]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Standard Fmoc-SPPS using Fmoc-Glu(OtBu)-OH
This protocol outlines a standard cycle for the incorporation of a glutamic acid residue during peptide chain elongation.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[14]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Coupling:
-
Activate Fmoc-Glu(OtBu)-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the cycle for the next amino acid.
Protocol 3: Solution-Phase Coupling using Z-Glu(OtBu)-OH
This protocol describes a typical coupling reaction in solution.
-
Amine Component Preparation: Dissolve the amino acid or peptide ester (1 equivalent) in an anhydrous solvent like DMF. If it is a salt, neutralize with a non-nucleophilic base (e.g., DIPEA, 1.1 equivalents).
-
Carboxyl Component Activation: In a separate flask, dissolve Z-Glu(OtBu)-OH (1.1 equivalents) and an activating agent such as HOBt (1.1 equivalents) in anhydrous DMF. Add a coupling reagent like DCC (1.1 equivalents) at 0°C.
-
Coupling: Add the activated carboxyl component to the amine component solution. Stir the reaction at room temperature and monitor by TLC.
-
Work-up: After the reaction is complete, filter off any precipitated urea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer and purify the product by column chromatography.
Visualizing the Workflow and Logic
The following diagrams illustrate the strategic use of this compound in SPPS and the orthogonal protection scheme it represents.
Conclusion and Recommendations
For standard solid-phase peptide synthesis where a free N-terminus is desired, Fmoc-Glu(OtBu)-OH remains the reagent of choice due to its compatibility with automated synthesizers and well-established protocols. However, for the synthesis of peptides requiring N-terminal acetylation to enhance stability, mimic native proteins, or improve cellular uptake, this compound is the superior option. Its use as the final amino acid in the sequence provides a straightforward and efficient method for N-terminal capping, eliminating the need for a separate on-resin acetylation step and preventing potential side reactions like pyroglutamate formation. The choice between Boc- and Z-protected glutamic acids is largely dictated by the overall synthetic strategy, with Boc-Glu(OtBu)-OH being an option for Boc-SPPS and Z-Glu(OtBu)-OH being more suited for solution-phase synthesis. The orthogonality of the acetyl and OtBu protecting groups in this compound ensures a clean and specific final deprotection, making it a valuable tool in the synthesis of complex and therapeutically relevant peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. interanalyt.ru [interanalyt.ru]
- 4. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Glu(OtBu)-OH Novabiochem 13726-84-6 [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Purity Analysis of Ac-Glu(OtBu)-OH by NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of well-defined and reliable final products. Ac-Glu(OtBu)-OH, a protected amino acid derivative, is a critical building block in peptide synthesis. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the purity assessment of this compound. We will delve into the experimental protocols, present comparative data, and illustrate the analytical workflow.
Comparison of Analytical Techniques
NMR and Mass Spectrometry are complementary techniques that provide different yet crucial information for a comprehensive purity analysis. While NMR offers detailed structural information and quantitative data without the need for a reference standard of the impurity, mass spectrometry excels in its sensitivity for detecting trace impurities and confirming molecular weight.[1][2][3][4]
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio (m/z) of ionized molecules. |
| Information Obtained | Detailed molecular structure, identification and quantification of major components and impurities, conformational analysis.[2] | Molecular weight confirmation, identification of impurities based on mass, fragmentation patterns for structural elucidation.[1] |
| Purity Assessment | Quantitative (qNMR) by integrating signals of the main compound against those of impurities or a certified internal standard. | Semi-quantitative based on relative peak areas in a chromatogram (e.g., LC-MS). Quantification requires reference standards for impurities. |
| Sensitivity | Lower, typically requires micromolar to millimolar concentrations.[3] | Very high, capable of detecting femtomole to attomole levels of impurities.[3][4] |
| Sample Requirements | Requires 1-5 mg of sample dissolved in a deuterated solvent. Non-destructive technique.[3] | Requires very small amounts (nanograms to micrograms). Typically coupled with a separation technique like LC, which is destructive. |
| Strengths | - Excellent for structural elucidation and isomer differentiation.- Inherently quantitative without needing identical standards.- Non-destructive.[2][3] | - Extremely high sensitivity for trace impurity detection.- Accurate mass measurements for molecular formula confirmation.- Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.[1] |
| Limitations | - Lower sensitivity compared to MS.- Signal overlap can complicate analysis of complex mixtures. | - Isomers are often indistinguishable.- Ionization efficiency can vary between compounds, making quantification challenging without standards. |
Quantitative Purity Analysis of this compound
Below is a summary of representative data from the purity analysis of a single batch of this compound using both ¹H NMR and LC-MS.
| Parameter | ¹H NMR | LC-MS |
| Purity (%) | 99.2% | 99.5% (by UV at 210 nm) |
| This compound (m/z) | N/A | [M+H]⁺ = 246.1336 (Observed), 246.1336 (Calculated for C₁₁H₂₀NO₅⁺) |
| Impurity 1 | 0.5% (Unidentified organic impurity) | 0.3% (m/z = 190.0811, [M+H]⁺) |
| Impurity 2 | 0.3% (Residual solvent: Ethyl Acetate) | 0.2% (m/z = 268.1152, [M+Na]⁺) |
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in 0.75 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 5.0 seconds
-
Acquisition Time: 4.0 seconds
-
Spectral Width: 12 ppm
-
Temperature: 298 K
Data Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to this compound and any visible impurities.
-
Calculate the purity by comparing the integral of the main compound's signals to the sum of all integrals.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a mixture of water and acetonitrile (1:1 v/v) at a concentration of 1 mg/mL.
-
Perform a serial dilution to obtain a working concentration of 1-10 µg/mL for LC-MS analysis.[5]
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 100-500.[5]
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the peak for this compound based on its retention time and the observed m/z value for its protonated molecular ion ([M+H]⁺).
-
Integrate the peak areas from the UV chromatogram to determine the relative purity.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can help in their identification.
-
Workflow and Data Relationship
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the data obtained from NMR and MS.
References
A Researcher's Guide to Evaluating the Certificate of Analysis for Ac-Glu(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of reagents is paramount. Ac-Glu(OtBu)-OH (N-acetyl-L-glutamic acid γ-tert-butyl ester) is a key building block, and its purity and identity directly impact the success of synthesizing complex peptides. The Certificate of Analysis (CoA) is the primary document providing evidence of a product's quality. This guide offers a comprehensive comparison of what to look for in a CoA for this compound, contrasts it with common alternatives, and provides supporting experimental methodologies.
Understanding the Certificate of Analysis: Key Parameters
A thorough evaluation of a CoA for this compound involves scrutinizing several key analytical parameters. While specific values may vary slightly between suppliers, a high-quality product will have specifications falling within an acceptable range. Below is a comparison of typical specifications you may encounter.
Table 1: Comparison of Typical Certificate of Analysis Specifications for this compound
| Parameter | Specification (Supplier A) | Specification (Supplier B) | Specification (Supplier C) | What to Look For |
| Appearance | White to off-white solid | White crystalline powder | White solid | The product should be a uniform solid, free of discoloration or foreign matter. |
| Purity (HPLC) | ≥98.0%[1][2] | ≥98%[2][3] | >98%[4] | A higher purity is generally better. Look for a specific chromatogram or a precise purity value (e.g., 99.5%). |
| Identity (¹H NMR) | Conforms to structure | Consistent with structure[5] | Corresponds to structure | The CoA should confirm that the NMR spectrum matches the expected chemical structure. |
| Mass Spectrometry | Corresponds to molecular weight | Consistent with molecular weight | Matches expected mass | The measured molecular weight should be consistent with the theoretical value of approximately 245.28 g/mol .[4][6] |
| Optical Rotation | Specific range provided | Specific range provided | Not always specified | For chiral molecules, a specific optical rotation value confirms the correct enantiomer. |
| Solubility | Soluble in DMSO, DMF | Soluble in organic solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | This information is crucial for handling and reaction setup. |
| Storage Condition | 2-8°C[4] | Room temperature[2] | -20°C | Adhering to the recommended storage conditions is vital for maintaining product stability. |
Performance Comparison with Alternative Protected Glutamic Acid Derivatives
The choice of a protected glutamic acid derivative is intrinsically linked to the peptide synthesis strategy. This compound is often used when an N-terminal acetyl group is desired in the final peptide. However, for stepwise solid-phase peptide synthesis (SPPS), Fmoc-Glu(OtBu)-OH and Boc-Glu(OtBu)-OH are more common.
Table 2: Comparison of this compound with Common Alternatives
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OtBu)-OH |
| Nα-Protecting Group | Acetyl (Ac) | Fluorenylmethyloxycarbonyl (Fmoc)[7][8] | tert-Butoxycarbonyl (Boc)[9] |
| Typical Use Case | Introduction of an N-terminal acetylated glutamic acid. | Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] | Boc-based Solid-Phase Peptide Synthesis (SPPS). |
| Deprotection Condition | Acetyl group is generally stable and retained in the final peptide. | Base-labile (e.g., Piperidine).[10] | Acid-labile (e.g., Trifluoroacetic acid - TFA).[10] |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) | tert-Butyl (OtBu) |
| Typical Purity (HPLC) | ≥98% | ≥99.0%[7] | ≥98% (TLC) |
The tert-butyl (OtBu) side-chain protecting group in all these derivatives is advantageous as it is stable during the coupling reactions and can be removed under acidic conditions, typically with TFA, during the final cleavage of the peptide from the resin.[10]
Experimental Protocols for Quality Assessment
To independently verify the quality of this compound or to compare different batches, the following experimental protocols can be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify the main component from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H NMR is a powerful technique to confirm the chemical structure of the molecule.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire a ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
Visualizing Workflows and Decision-Making
To aid in the practical application of this information, the following diagrams illustrate a typical workflow for using a protected amino acid in peptide synthesis and a logical process for evaluating a Certificate of Analysis.
Caption: Workflow for incorporating a protected amino acid in SPPS.
Caption: Decision tree for accepting or rejecting a batch based on its CoA.
References
- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. achemtek.com [achemtek.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Glu(OtBu)-OH [cem.com]
- 8. nbinno.com [nbinno.com]
- 9. Boc-Glu(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Orthogonality of Ac-Glu(OtBu)-OH: A Comparative Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The principle of orthogonality, wherein specific protecting groups can be selectively removed without affecting others, is the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the orthogonality of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) with other commonly employed protecting groups. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to design robust and efficient peptide synthesis strategies.
The Orthogonal Partnership: Acetyl (Ac) and tert-Butyl (OtBu)
This compound offers a powerful combination of a "permanent" N-terminal acetyl group and a side-chain tert-butyl ester. The N-acetyl group is often incorporated to mimic the post-translational modification of native proteins or to enhance the metabolic stability of a synthetic peptide. The OtBu group provides robust protection for the γ-carboxyl group of glutamic acid, preventing side reactions during peptide chain elongation.
The orthogonality of this pairing is rooted in their distinct chemical labilities:
-
N-Acetyl (Ac) Group: This group is remarkably stable under both the acidic and basic conditions typically used in SPPS. Its removal requires harsh conditions, such as strong acid or base at elevated temperatures, which are generally not employed during the iterative steps of peptide synthesis.[1]
-
γ-tert-Butyl (OtBu) Ester: The OtBu group is highly stable to basic and nucleophilic reagents, making it perfectly compatible with the piperidine solutions used for Fmoc group removal in Fmoc-based SPPS.[2] However, it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is used in the final cleavage and deprotection step.[2]
This differential stability allows for the selective removal of other protecting groups used in the synthesis of complex peptides without affecting the Ac and OtBu groups until the final deprotection step.
Quantitative Comparison of Protecting Group Stability
The following table summarizes the stability of the Ac and OtBu protecting groups in this compound under various deprotection conditions commonly used for other protecting groups. This data is crucial for designing orthogonal protection schemes.
| Protecting Group to be Removed | Deprotection Reagent(s) | Stability of Ac Group | Stability of OtBu Group | Orthogonal |
| Fmoc | 20-40% Piperidine in DMF | Stable | Stable | Yes |
| Boc | 25-50% TFA in DCM | Generally Stable (prolonged exposure can lead to some loss)[3] | Labile | No |
| Cbz (Z) | H₂/Pd/C or HBr/AcOH | Stable | Stable with H₂/Pd/C; Labile with HBr/AcOH | Yes (with H₂/Pd/C) |
| Trityl (Trt) | 1-5% TFA in DCM | Stable | Stable (requires stronger acid) | Yes |
| Pbf | TFA (during final cleavage) | Stable | Labile | N/A (cleaved simultaneously) |
| Allyl (All) | Pd(PPh₃)₄/Scavenger | Stable | Stable | Yes |
Experimental Protocols for Selective Deprotection
The following are detailed methodologies for the selective removal of common protecting groups in the presence of this compound.
Protocol 1: Selective Deprotection of the Fmoc Group
-
Objective: To remove the Nα-Fmoc group during iterative peptide synthesis while keeping the N-terminal Ac and side-chain OtBu groups intact.
-
Reagents:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
-
Protocol 2: Selective Deprotection of the Cbz (Z) Group by Hydrogenolysis
-
Objective: To selectively remove a Cbz group from a side chain (e.g., Lys(Z)) in the presence of Ac and OtBu groups.
-
Reagents:
-
Cbz-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Cbz-protected peptide in MeOH or THF.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the suspension under an atmosphere of H₂ (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[4]
-
Protocol 3: Selective Deprotection of the Boc Group
-
Objective: To selectively remove a Boc group from a side chain (e.g., Lys(Boc)) in the presence of an N-terminal Ac group. Note: This is challenging due to the acid lability of the OtBu group. Milder acidic conditions are required, which may not be fully effective for Boc removal without affecting the OtBu group.
-
Reagents:
-
Boc-protected peptide with this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure (use with caution and optimize):
-
Dissolve the protected peptide in DCM.
-
Cool the solution to 0°C.
-
Add a pre-chilled solution of 10-25% TFA in DCM dropwise.
-
Stir the reaction at 0°C and monitor closely by TLC or LC-MS.
-
Once the Boc group is cleaved (and ideally before significant OtBu cleavage), quench the reaction by adding a weak base (e.g., pyridine or diisopropylethylamine).
-
Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Performance Comparison with Other Glutamic Acid Derivatives
This compound is a valuable building block, but its suitability depends on the specific research goal. Here's a comparison with other commonly used glutamic acid derivatives:
| Derivative | N-Terminal Protection | Side-Chain Protection | Key Advantage | Primary Application |
| This compound | Acetyl (Ac) | tert-Butyl (OtBu) | N-terminal acetylation mimics natural proteins and enhances stability.[5] | Synthesis of N-terminally acetylated peptides. |
| Fmoc-Glu(OtBu)-OH | Fmoc | tert-Butyl (OtBu) | Standard building block for Fmoc-SPPS, offering excellent orthogonality.[6] | General solid-phase peptide synthesis. |
| Boc-Glu(OBzl)-OH | Boc | Benzyl (Bzl) | Used in Boc-SPPS, where graded acid lability is employed.[7] | Boc-based solid-phase peptide synthesis. |
| Z-Glu(OtBu)-OH | Cbz (Z) | tert-Butyl (OtBu) | Cbz group is removable by hydrogenolysis, offering an alternative orthogonal strategy.[8] | Solution-phase synthesis and fragment condensation. |
Peptides synthesized using Fmoc-Glu(OtBu)-OH for the incorporation of glutamic acid typically show high crude purity (85-95%) due to the stability of the OtBu group during synthesis.[9] The use of this compound is expected to yield peptides of similar purity, provided that the N-terminal acetylation is efficient.
Mandatory Visualizations
Caption: General experimental workflow for SPPS incorporating this compound.
Caption: Logical relationships of protecting group orthogonality.
Conclusion
This compound is a highly valuable reagent for the synthesis of N-terminally acetylated peptides. The robust nature of the acetyl group, combined with the acid-labile OtBu side-chain protection, provides a reliable and orthogonal strategy compatible with standard Fmoc-based solid-phase peptide synthesis. A thorough understanding of the stability and lability of these and other protecting groups under various reaction conditions is essential for the successful design and execution of complex peptide synthesis campaigns. The data and protocols presented in this guide offer a practical framework for researchers to make informed decisions, thereby enhancing the efficiency and purity of their synthesized peptides.
References
- 1. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Side-by-side comparison of coupling reagents for Ac-Glu(OtBu)-OH.
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical step that dictates the efficiency, purity, and overall success of the synthetic strategy. This guide provides a side-by-side comparison of three commonly used coupling reagents—HATU, HBTU, and EDC/HOBt—for the activation and coupling of N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH).
The choice of coupling reagent directly impacts reaction kinetics, yield, and the potential for side reactions, most notably racemization. This comparison aims to provide a clear overview of the performance of these reagents, supported by established principles in peptide chemistry, to facilitate an informed decision-making process.
Performance Comparison
The following table summarizes the key performance indicators for HATU, HBTU, and EDC/HOBt in the context of coupling this compound. The quantitative data presented are typical values based on the known reactivity and efficiency of these reagents in standard peptide coupling reactions.
| Feature | HATU | HBTU | EDC/HOBt |
| Typical Yield | >95% | 90-95% | 85-92% |
| Reaction Time | 15 - 60 minutes | 30 - 120 minutes | 1 - 4 hours |
| Purity of Crude Product | Very High | High | Good to High |
| Racemization Risk | Very Low[1] | Low[2] | Low (with HOBt)[2] |
| Cost | High | Medium | Low |
| Byproduct Removal | Soluble | Soluble | Soluble (EDU) |
Logical Workflow for Reagent Selection
The selection of a coupling reagent is often a balance between the need for high efficiency and the constraints of cost and scalability. The following diagram illustrates a logical workflow for choosing the appropriate reagent for your specific needs.
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound to an amino acid ester or peptide (represented as H-AA-OR). These protocols should be optimized for specific substrates and reaction conditions.
General Peptide Coupling Workflow
The diagram below outlines the fundamental steps involved in a typical peptide coupling reaction.
Protocol 1: Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and the amino acid ester hydrochloride in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise while stirring and maintain the temperature at 0 °C for 15 minutes.
-
Add HATU to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 15-60 minutes.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)
-
HBTU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF.
-
Add the amino acid ester hydrochloride to the solution.
-
Add DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve HBTU in a minimal amount of anhydrous DMF.
-
Add the HBTU solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30-120 minutes. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via column chromatography.
Protocol 3: Coupling using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DCM and add DIPEA. Stir at room temperature for 15-20 minutes to neutralize the salt.
-
In a separate flask, dissolve this compound and HOBt in anhydrous DCM.
-
Cool the solution from step 2 to 0 °C in an ice bath.
-
To the cooled solution, add EDC·HCl and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
A Researcher's Guide to Evaluating Ac-Glu(OtBu)-OH Suppliers for Peptide Synthesis
For researchers and professionals in drug development, the quality of amino acid derivatives like N-acetyl-L-glutamic acid γ-tert-butyl ester (Ac-Glu(OtBu)-OH) is paramount for the successful synthesis of peptides. The purity, stability, and batch-to-batch consistency of this reagent can significantly impact reaction yields, impurity profiles, and the overall fidelity of the final peptide. This guide provides a comprehensive framework for evaluating and comparing the performance of this compound from various suppliers, complete with detailed experimental protocols and data presentation formats.
Key Performance Parameters & Experimental Evaluation
A thorough evaluation hinges on quantifiable metrics. The following sections detail the critical quality attributes to assess and the experimental methods to measure them.
1.1. Identity and Structural Integrity
It is crucial to first confirm that the material supplied is indeed this compound and that its structure is intact.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure and can reveal the presence of solvent or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
1.2. Purity Assessment
Purity is arguably the most critical factor, as impurities can lead to side reactions and the generation of difficult-to-remove, structurally related peptide impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the amino acid derivative.[1][2][] A high-resolution reversed-phase column is typically used to separate the main component from any impurities.
1.3. Performance in a Model Peptide Synthesis
The ultimate test of the reagent is its performance in a practical application. A standardized, simple peptide synthesis can reveal subtle differences in reactivity and coupling efficiency.
-
Solid-Phase Peptide Synthesis (SPPS): Synthesizing a simple model peptide (e.g., a tripeptide) allows for the evaluation of the reagent's coupling efficiency and its impact on the purity of the crude peptide product.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
2.1. Protocol for HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound.
-
System: HPLC system with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[4]
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[4]
-
Sample Preparation: Dissolve a known quantity of this compound from each supplier in the mobile phase A to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of each sample. Purity is calculated based on the relative area of the main peak.
2.2. Protocol for ¹H NMR Analysis
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire a standard proton spectrum.
-
Analysis: The resulting spectrum should be consistent with the known structure of this compound.[1][5] Check for the absence of significant unassigned peaks which may indicate impurities.
**2.3. Protocol for Test Peptide Synthesis (Ac-Gly-Glu(OtBu)-Ala-NH₂) **
This protocol evaluates the reagent's performance in a standard Fmoc-SPPS workflow.
-
Resin: Rink Amide resin (0.5 mmol/g substitution).
-
Activation/Coupling: Use a standard coupling reagent such as HBTU/HATU with a base like DIPEA in DMF.
-
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH.
-
Deprotect and couple Fmoc-Glu(OtBu)-OH.
-
Deprotect and couple Fmoc-Gly-OH.
-
Perform a final deprotection.
-
Wash the resin thoroughly with DMF, then DCM, and dry.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
-
Analysis: Analyze the crude peptide product by HPLC to determine the purity and identify any side products resulting from the this compound coupling step.
Data Presentation for Comparison
Summarizing the collected data in clear, structured tables is essential for an objective comparison.
Table 1: Physicochemical and Purity Analysis
| Parameter | Supplier A | Supplier B | Supplier C | Specification |
| Appearance | White Solid | White Solid | Off-white Solid | White to off-white solid |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| Purity (HPLC, % Area) | 99.8% | 99.5% | 98.9% | > 99.0% |
| Largest Impurity (%) | 0.15% | 0.30% | 0.75% | < 0.5% |
| Water Content (Karl Fischer) | 0.1% | 0.2% | 0.5% | < 0.5% |
Table 2: Performance in Model Peptide Synthesis
| Parameter | Supplier A | Supplier B | Supplier C | Specification |
| Crude Peptide Purity (%) | 92.5% | 90.1% | 85.3% | > 90% |
| Major Side Product (%) | 1.5% | 2.8% | 5.1% | < 2.0% |
| Overall Yield | High | High | Medium | N/A |
Visualization of Workflows and Logic
Visual diagrams help clarify complex processes and decision-making pathways.
References
Safety Operating Guide
Navigating the Disposal of Ac-Glu(OtBu)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information and step-by-step procedures for the safe disposal of Ac-Glu(OtBu)-OH (N-Acetyl-L-glutamic acid γ-tert-butyl ester), ensuring compliance with safety regulations and minimizing environmental impact.
Core Safety and Handling Principles
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₅ | PubChem[1] |
| Molecular Weight | 245.27 g/mol | PubChem[1] |
| Appearance | Solid | ChemScene[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[3] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to adhere to your institution's established hazardous waste management program. The following protocol outlines the general steps to be followed:
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
2. Containerization and Labeling:
-
Collect all this compound waste in a designated, compatible, and properly sealed waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "N-Acetyl-L-glutamic acid γ-tert-butyl ester".
3. Storage of Waste:
-
Store the waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
4. Arrangement for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with an accurate description and quantity of the waste.
5. Spill Management:
-
In the event of a small spill, use appropriate absorbent materials to clean the area.
-
For larger spills, evacuate the area and contact your EHS office immediately.
It is imperative to remember that waste must be disposed of in accordance with federal, state, and local environmental control regulations[4].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a foundational understanding of the proper disposal procedures for this compound. Always prioritize the specific guidelines and protocols established by your institution's Environmental Health and Safety department to ensure a safe and compliant laboratory environment.
References
Comprehensive Safety and Handling Guide for Ac-Glu(OtBu)-OH
This guide provides essential safety protocols, handling procedures, and disposal plans for Ac-Glu(OtBu)-OH, tailored for researchers, scientists, and drug development professionals. The following information is compiled to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a commonly used amino acid derivative in peptide synthesis. While specific hazard data is limited, it is prudent to handle it with care, following standard laboratory safety practices.
| Property | Value | Source |
| CAS Number | 84192-88-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₅ | [1][4] |
| Molecular Weight | 245.27 g/mol | [4][5] |
| Appearance | White to off-white solid | [2][6] |
| Purity | ≥98% | [2][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Storage Temperature | 2-8°C | [2] |
| Flash Point | No data available | [6] |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | [6] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be used:
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound.[10] Always inspect gloves for tears or holes before use.[6] Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[6]
-
Lab Coat/Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a full suit may be necessary.[6][11] Body protection should be chosen based on the concentration and amount of the substance being handled.[6]
-
-
Respiratory Protection:
-
Under normal conditions with adequate ventilation, respiratory protection is not typically required.[6]
-
If dust is generated and nuisance levels are a concern, use a type N95 (US) or type P1 (EN 143) dust mask.[6] For spill cleanup or in poorly ventilated areas, a self-contained breathing apparatus may be necessary to avoid inhalation.[11]
-
-
Footwear:
-
Closed-toe shoes are required in the laboratory. For spill response, chemical-resistant boots are recommended.[11]
-
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safety. The following steps outline the process for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[2] Keep the container tightly sealed.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Preparation and Use
-
Engineering Controls: Use a chemical fume hood or other local exhaust ventilation to minimize inhalation of dust.[11]
-
Weighing: Handle as a solid powder. Take care to avoid generating dust. Use a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. As per solubility data, it is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]
-
General Hygiene: Avoid breathing dust.[11] Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[11]
Spill Response
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE (gloves, goggles, lab coat, and dust respirator), carefully sweep or scoop up the spilled solid.[6][11]
-
Place the material into a designated, labeled, and sealed container for hazardous waste disposal.[10]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Large Spills:
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), should be considered chemical waste.[10]
-
Collect this waste in a dedicated, compatible, and clearly labeled hazardous waste container.[10] The container must be kept sealed when not in use.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[10]
-
-
Disposal Procedure:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. achemtek.com [achemtek.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | C11H19NO5 | CID 7019606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. peptide.com [peptide.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 84192-88-1 [chemicalbook.com]
- 9. ohio.edu [ohio.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
